molecular formula C12H10N2O2 B1371818 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde CAS No. 906353-01-3

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Cat. No.: B1371818
CAS No.: 906353-01-3
M. Wt: 214.22 g/mol
InChI Key: VUPYANPNFUPQQU-UHFFFAOYSA-N
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Description

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPYANPNFUPQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640394
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-01-3
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde: Properties, Synthesis, and Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, combining a benzaldehyde moiety with a methylpyrazine ring through an ether linkage, presents a versatile scaffold for the synthesis of novel bioactive molecules. Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties, making them valuable building blocks in the development of new therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic route, and a detailed spectroscopic analysis of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 906353-01-3[1]
Molecular Formula C₁₂H₁₀N₂O₂[1]
Molecular Weight 214.22 g/mol [1]
Appearance Solid[1]
Melting Point 72-73 °C[1]
IUPAC Name This compound[1]
Canonical SMILES CC1=CN=CC(OC2=CC=C(C=O)C=C2)=N1[1]
InChI InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3[1]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-hydroxybenzaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with 2-chloro-6-methylpyrazine.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Vessel Reaction_Vessel 4-hydroxybenzaldehyde->Reaction_Vessel 2-chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine 2-chloro-6-methylpyrazine->Reaction_Vessel Base Base (e.g., K₂CO₃, NaH) Base->Reaction_Vessel Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction_Vessel Temperature Heat (e.g., 80-100 °C) Temperature->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Williamson Ether Synthesis

Sources

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde as a synthetic building block

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Utility, Reactivity Profile, and Medicinal Chemistry Applications

Executive Summary

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 906353-01-3) is a bifunctional heteroaromatic building block critical to modern drug discovery. It bridges a lipophilic, metabolically robust pyrazine core with a highly reactive aldehyde handle via an ether linkage.

Unlike simple benzaldehydes, this scaffold offers a strategic advantage in medicinal chemistry: the pyrazine ring acts as a bioisostere for phenyl or pyridyl groups, often improving aqueous solubility and lowering logD while maintaining aromatic


-stacking interactions. This guide provides a definitive technical analysis of its synthesis, reactivity, and application in high-throughput library generation.

Chemical Identity & Physical Profile[1][2][3][4][5][6]

PropertySpecification
IUPAC Name This compound
CAS Number 906353-01-3
Molecular Formula

Molecular Weight 214.22 g/mol
SMILES CC1=CN=CC(OC2=CC=C(C=O)C=C2)=N1
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; sparingly soluble in water
Key Pharmacophore Pyrazine-Ether Linker (Metabolically stable spacer)

Synthesis of the Core Scaffold

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


). The electron-deficient nature of the pyrazine ring—further activated by the nitrogen atoms—allows the 4-hydroxybenzaldehyde phenolate to displace a halogen leaving group.
Reaction Logic & Mechanism

The reaction typically employs 2-chloro-6-methylpyrazine and 4-hydroxybenzaldehyde .

  • Base Selection: Potassium Carbonate (

    
    ) is standard. However, Cesium Carbonate (
    
    
    
    ) is recommended for difficult scales due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing), which accelerates the
    
    
    rate.
  • Solvent: Polar aprotic solvents (DMF or DMSO) are required to solvate the cation and leave the phenoxide "naked" and reactive.

Optimized Protocol (Laboratory Scale: 10g)
  • Reagents: 4-Hydroxybenzaldehyde (1.0 eq), 2-Chloro-6-methylpyrazine (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Anhydrous DMF (0.5 M concentration relative to aldehyde).

Step-by-Step Methodology:

  • Charge: To a dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde and anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. Stir at room temperature for 15 minutes to ensure formation of the phenoxide anion (color shift to yellow/orange is typical).
    
  • Addition: Add 2-chloro-6-methylpyrazine.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
     or Ar). Monitor by TLC or LC-MS. Reaction typically completes in 4–6 hours.
    
    • Expert Note: Do not exceed 120°C to prevent Cannizzaro-type disproportionation of the aldehyde or polymerization.

  • Workup: Cool to RT. Pour into ice-cold water (10x volume). The product often precipitates.

    • If solid: Filter, wash with water, and dry under vacuum.

    • If oil:[1] Extract with EtOAc (3x), wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from EtOH/Heptane or flash chromatography (0-30% EtOAc in Hexanes).

Synthetic Pathway Visualization

SNAr_Synthesis Start1 4-Hydroxybenzaldehyde Intermediate Phenoxide Anion (In Situ) Start1->Intermediate K2CO3, DMF Deprotonation Start2 2-Chloro-6-methylpyrazine Product This compound (Target Scaffold) Start2->Product Electrophile Intermediate->Product SNAr Coupling 90°C, 4-6h

Caption: Figure 1. Convergent synthesis via Nucleophilic Aromatic Substitution (


).

Downstream Transformations & Reactivity

The aldehyde functionality is the primary handle for library expansion. This molecule is particularly valuable for generating secondary amines (via reductive amination) and styrenyl derivatives (via Knoevenagel condensation).

Reductive Amination (Library Synthesis)

This is the most common application in drug discovery (e.g., generating kinase inhibitor libraries).

Protocol (Parallel Synthesis Compatible):

  • Imine Formation: Dissolve aldehyde (1.0 eq) and Amine (

    
    , 1.1 eq) in DCE (1,2-Dichloroethane). Add catalytic Acetic Acid (1%). Shake/stir for 1 hour.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq). Shake at RT for 12–16 hours.
    
    • Why STAB? Unlike

      
      , STAB is mild and will not reduce the aldehyde before it forms the imine, preventing the formation of the alcohol side-product.
      
  • Quench: Add saturated

    
    . Extract with DCM.
    
Divergent Synthesis Map

Reactivity_Map Core This compound Rxn1 Reductive Amination (R-NH2, STAB) Core->Rxn1 Rxn2 Knoevenagel Condensation (Malonic acid, Piperidine) Core->Rxn2 Rxn3 Oxidation (NaClO2, Pinnick) Core->Rxn3 Rxn4 Wittig Olefination (Ph3P=CH-R) Core->Rxn4 Prod1 Benzylamines (Kinase Inhibitor Motifs) Rxn1->Prod1 Prod2 Cinnamic Acids (Michael Acceptors) Rxn2->Prod2 Prod3 Carboxylic Acids (Amide Coupling Precursors) Rxn3->Prod3 Prod4 Styrenes (Linker Extension) Rxn4->Prod4

Caption: Figure 2. Divergent synthetic pathways utilizing the aldehyde handle.

Medicinal Chemistry Applications

The Pyrazin-2-yloxy motif is not merely a linker; it is a functional pharmacophore.[2]

Bioisosterism & Physicochemical Properties

Replacing a standard phenoxy or benzyloxy group with the (6-methylpyrazin-2-yl)oxy group imparts specific advantages:

  • Lipophilicity Modulation: The pyrazine nitrogens lower the LogP compared to a benzene ring (LogP ~1.5 vs ~2.5), improving water solubility.

  • Metabolic Stability: The electron-deficient pyrazine ring is less susceptible to CYP450 oxidative metabolism (e.g., hydroxylation) than electron-rich phenyl rings.

  • Hydrogen Bonding: The pyrazine nitrogens act as weak Hydrogen Bond Acceptors (HBA), potentially interacting with residues in the target protein's binding pocket (e.g., hinge region of kinases).

Target Classes
  • Glucokinase Activators (GKAs): Pyrazin-2-yloxy derivatives have appeared in patent literature for metabolic disorders (Type 2 Diabetes), structurally analogous to Piragliatin-type activators where the heteroaryl ether stabilizes the active conformation of the enzyme.

  • Kinase Inhibitors: The scaffold serves as the "tail" section of Type II kinase inhibitors, where the aldehyde-derived amine extends into the solvent-exposed region.

Safety & Handling

  • Hazards: Treat as a skin and eye irritant (H315, H319). The aldehyde may cause respiratory irritation (H335).

  • Storage: Store at 2–8°C under inert gas (

    
    ). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.
    
  • Stability: The ether linkage is stable to acid and base hydrolysis under standard processing conditions.

References

  • Synthesis of Pyrazine Ethers (

    
    ): 
    
    • Source: Fluorochem Product Data.[3] "4-((6-Methylpyrazin-2-yl)oxy)benzaldehyde - F722726".[3]

  • General Reactivity of Pyrazines

    • Title: Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives.[4][5]

    • Source:Polycyclic Arom
    • URL:[Link] (Search Term: Pyrazine Synthesis Review)

  • Chemical Identity & CAS Verification

    • Source: PubChem Compound Summary for CAS 906353-01-3.
    • URL:[Link]

  • Reductive Amination Protocols

    • Title: Reductive Amin
    • Source:Journal of Organic Chemistry, 1996, 61, 3849-3862.
    • URL:[Link]

Sources

Technical Guide: 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists focusing on the strategic utilization of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 906353-01-3).[1][2] It moves beyond basic characterization to explore synthetic utility, structure-activity relationship (SAR) implications, and downstream analog generation for kinase and GPCR target space.[1][2]

Executive Summary

In modern medicinal chemistry, the pyrazin-2-yloxy-phenyl motif represents a "privileged substructure."[1][2] Unlike the ubiquitous pyridine-ether motifs found in kinase inhibitors (e.g., Sorafenib), the pyrazine analog offers distinct physicochemical advantages:

  • lowered Lipophilicity (LogP): The additional nitrogen in the pyrazine ring reduces LogP compared to pyridine counterparts, improving aqueous solubility.[1][2]

  • Metabolic Stability: The electron-deficient nature of the pyrazine ring reduces susceptibility to oxidative metabolism at the ring carbons.[1][2]

  • H-Bonding Vector: The N-4 nitrogen serves as a weak hydrogen bond acceptor, crucial for interacting with solvent-exposed regions in ATP-binding pockets.[1][2]

The molecule This compound acts as a versatile "lynchpin" intermediate.[1][2] The aldehyde functionality allows for rapid divergent synthesis (reductive amination, olefination), while the ether linkage provides a stable, flexible hinge between the pharmacophore and the solubility-enhancing pyrazine tail.[1][2]

Structural Analysis & SAR Logic

Understanding the electronic and steric environment of this scaffold is prerequisite to rational design.[1][2]

Electronic Profile
  • Ether Linkage: The oxygen atom acts as a

    
    -donor to the benzaldehyde ring but is inductively withdrawn by the electron-deficient pyrazine.[1][2] This creates a dipole moment favorable for binding affinity in hydrophobic pockets lined with polar residues.[1][2]
    
  • 6-Methyl Group: This substituent is not merely structural; it blocks the C-6 position from metabolic oxidation and provides a small hydrophobic anchor that can induce conformational twist, often necessary to break planarity and improve solubility.[1][2]

Pharmacophore Map (SAR)

The following diagram illustrates the strategic modification points of the scaffold.

SAR_Map Core This compound (Core Scaffold) Pyrazine Pyrazine Ring (Solubility & H-Bonding) Core->Pyrazine  Pharmacophore A Methyl 6-Methyl Group (Metabolic Block & Twist) Core->Methyl  Steric Control Ether Ether Linker (Flexible Hinge) Core->Ether  Linker Aldehyde Aldehyde Handle (Divergent Synthesis Point) Core->Aldehyde  Reactive Center Kinase Hinge Binding\n(Type II Inhibitors) Kinase Hinge Binding (Type II Inhibitors) Pyrazine->Kinase Hinge Binding\n(Type II Inhibitors) Reductive Amination\n(Library Gen) Reductive Amination (Library Gen) Aldehyde->Reductive Amination\n(Library Gen) Knoevenagel Condensation\n(Michael Acceptors) Knoevenagel Condensation (Michael Acceptors) Aldehyde->Knoevenagel Condensation\n(Michael Acceptors)

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the scaffold domains.[1][2]

Synthetic Protocols

The synthesis of the core aldehyde and its conversion into bioactive analogs requires precise control over stoichiometry and basicity to prevent side reactions (e.g., Cannizzaro reaction of the aldehyde or hydrolysis of the pyrazine).[2]

Core Synthesis: Nucleophilic Aromatic Substitution (S_NAr)

This protocol describes the coupling of 2-chloro-6-methylpyrazine with 4-hydroxybenzaldehyde.[1][2]

Reagents:

  • 2-Chloro-6-methylpyrazine (1.0 eq)[1][2]

  • 4-Hydroxybenzaldehyde (1.1 eq)[1][2]

  • Potassium Carbonate (

    
    ) (2.0 eq)[1][2]
    
  • Solvent: DMF or DMSO (Anhydrous)[1][2]

Step-by-Step Protocol:

  • Preparation: Charge a reaction vessel with 4-hydroxybenzaldehyde (13.4 g, 110 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (30.4 g, 220 mmol) in a single portion. Stir at room temperature for 30 minutes to form the phenoxide anion. Note: The solution will turn yellow/orange.[2]
    
  • Addition: Add 2-chloro-6-methylpyrazine (12.8 g, 100 mmol) dropwise or in small portions.

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.[1][2] The target product typically appears at

    
    .[1][2]
    
  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product should precipitate as a solid.[1][2]

    • Filter the solid and wash with water (

      
       mL) to remove residual DMF and salts.[1][2]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if high purity (>98%) is required.[1][2]

Yield: Typically 75-85%.[1][2]

Analog Generation: Reductive Amination (Library Synthesis)

The aldehyde handle is most commonly used to attach amine-bearing solubilizing groups (e.g., morpholine, N-methylpiperazine) to generate "drug-like" candidates.[1]

Protocol:

  • Imine Formation: Dissolve the core aldehyde (1.0 eq) and the secondary amine (e.g., N-methylpiperazine, 1.2 eq) in 1,2-Dichloroethane (DCE).[1][2]

  • Activation: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 1 hour at Room Temp.

  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq). Stir overnight at RT.
    
  • Quench: Quench with saturated

    
    . Extract with DCM.[1][2][3]
    

Divergent Synthesis Workflow

The following diagram details how this specific aldehyde serves as a precursor for three distinct classes of medicinal compounds.

Synthesis_Flow SM1 2-Chloro-6- methylpyrazine Aldehyde TARGET SCAFFOLD 4-[(6-Methylpyrazin-2-yl) oxy]benzaldehyde SM1->Aldehyde SNAr (K2CO3, DMF) SM2 4-Hydroxy- benzaldehyde SM2->Aldehyde Prod_A Benzylamines (Kinase Inhibitors) Aldehyde->Prod_A Reductive Amination (R2NH, NaBH(OAc)3) Prod_B Cinnamic Acids (Integrin Antagonists) Aldehyde->Prod_B Knoevenagel (Malonic Acid) Prod_C Styrenes/Biaryls (Antimicrobials) Aldehyde->Prod_C Wittig Reaction (Ph3P=CH-Ar)

Figure 2: Divergent synthetic pathways utilizing the aldehyde handle.[1][2]

Quantitative Data Summary

When designing analogs, compare the physicochemical properties of the pyrazine-ether scaffold against the standard phenyl-ether scaffold.[1][2]

PropertyPhenyl-Ether AnalogPyrazin-2-yl-Ether AnalogImpact on Drug Design
LogP (Lipophilicity) ~3.5~2.1Improved Solubility: Lower LogP reduces risk of non-specific binding.[1][2]
tPSA (Polar Surface Area) 26 Ų52 ŲPermeability Balance: Increased PSA improves solubility without compromising cell permeability significantly.[1][2]
pKa (Conjugate Acid) N/A~0.6 (Pyrazine N)pH Modulation: Very weak base; remains neutral at physiological pH, ensuring good membrane passive transport.[1][2]
Metabolic Liability High (CYP450 oxidation)LowHalf-Life Extension: Pyrazine ring is electron-deficient, resisting oxidative attack.[1][2]

References

  • Fluorochem. 4-((6-Methylpyrazin-2-yl)oxy)benzaldehyde Product Sheet. Retrieved from .[1][2]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4575114, Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate. Retrieved from .[1][2]

  • Dolezal, M., et al. (2009). Pyrazine derivatives: A review of their biological activities.[1][2] Molecules , 14(1), 123-145.[1][2] (Contextual grounding for pyrazine biological activity).

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry , 52(21), 6752–6756.[1][2] (Theoretical basis for using methyl-substituted scaffolds to induce twist).

Sources

understanding the reactivity of the pyrazine ring in 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

The scaffold 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde represents a "privileged structure" in medicinal chemistry, frequently serving as a core pharmacophore in P2X3 antagonists and kinase inhibitors.[1] Its utility stems from the unique electronic duality of the pyrazine ring: an electron-deficient heteroaromatic core modulated by an electron-donating aryloxy substituent and a weakly activating methyl group.

This guide moves beyond standard catalog descriptions to analyze the causality of the pyrazine ring's reactivity. We explore how to exploit the specific "push-pull" electronic environment to achieve regioselective functionalization via Minisci radical alkylation , lateral lithiation , and nucleophilic aromatic substitution (


) .

Electronic Architecture: The "Push-Pull" System[1]

To predict reactivity, we must first map the molecular orbitals. The pyrazine ring is inherently electron-deficient (π-deficient) due to the two electronegative nitrogen atoms (positions 1 and 4), which lower the energy of the LUMO.

However, the 2-aryloxy substituent introduces a competing electronic effect:

  • Inductive Effect (-I): The oxygen atom withdraws electron density through the

    
    -framework, deactivating the ring at C3.
    
  • Mesomeric Effect (+M): The oxygen lone pairs donate

    
    -electron density into the ring.
    

Crucial Insight: In this specific molecule, the oxygen is attached to a 4-formylphenyl group. The aldehyde is a strong electron-withdrawing group (EWG) on the phenyl ring. This reduces the electron density available on the oxygen atom for resonance donation into the pyrazine. Consequently, the pyrazine ring in this scaffold is more electron-deficient than in a simple 2-methoxy-6-methylpyrazine.[1] This heightens its susceptibility to nucleophilic attack and radical addition.

Visualization: Electronic Vector Map

ElectronicEffects cluster_legend Reactivity Consequence Pyrazine Pyrazine Core (Electron Deficient) Oxygen Ether Oxygen (Bridge) Pyrazine->Oxygen -I (Inductive) Methyl 6-Methyl Group (Acidic Protons) Pyrazine->Methyl Hyperconjugation & Acidification Result Net Result: High susceptibility to Nucleophilic Radicals (C3/C5) & Lateral Lithiation (Methyl) Pyrazine->Result Oxygen->Pyrazine +M (Weakened) Benzaldehyde Benzaldehyde (EWG Sink) Oxygen->Benzaldehyde e- delocalization toward Aldehyde

Figure 1: Vector map of electronic displacements. The benzaldehyde moiety acts as an electron sink, reducing the donating power of the oxygen and maintaining the pyrazine's electron deficiency.

Reactivity Profile I: Nucleophilic Aromatic Substitution ( )

Objective: Synthesis of the core ether linkage.

The most reliable method to construct this scaffold is the displacement of a leaving group on the pyrazine by the phenoxide of 4-hydroxybenzaldehyde.

  • Substrate: 2-Chloro-6-methylpyrazine.[1]

  • Nucleophile: 4-Hydroxybenzaldehyde (deprotonated).[1]

  • Regiochemistry: The 6-methyl group weakly deactivates the C2 position via electron donation, but the inductive withdrawal of the adjacent nitrogen (N1) dominates, making C2 highly electrophilic.

Protocol 1: Optimized Coupling

Standard conditions often lead to hydrolysis byproducts. This anhydrous protocol maximizes yield.

  • Preparation of Phenoxide: Charge a reaction vessel with 4-hydroxybenzaldehyde (1.0 equiv) and anhydrous DMF (0.5 M). Add dry

    
     (1.2 equiv). Stir at RT for 30 min to ensure complete deprotonation.
    
    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked," more reactive phenoxide anion compared to potassium.

  • Addition: Add 2-chloro-6-methylpyrazine (1.1 equiv) in one portion.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by HPLC.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Reactivity Profile II: Minisci Radical Alkylation

Objective: Late-stage C-H functionalization at C3 or C5.[1]

The pyrazine ring is an ideal substrate for the Minisci reaction , where a carbon-centered radical attacks the protonated heterocycle.

  • Regioselectivity Challenge:

    • C3 (Ortho to Oxy): Sterically hindered by the large aryloxy group but electronically activated (inductive withdrawal of O).

    • C5 (Ortho to Methyl): Less hindered, adjacent to the weakly donating methyl.

    • Outcome: Under acidic Minisci conditions, protonation likely occurs at N4 (less hindered). Nucleophilic alkyl radicals will preferentially attack C5 due to steric clearance from the aryloxy group.

Protocol 2: Silver-Catalyzed Decarboxylative Alkylation

This protocol installs an alkyl group (R) at the C5 position.[1]

  • Setup: Dissolve this compound (1 equiv) in a biphasic mixture of DCM and Water (1:1).

  • Reagents: Add the carboxylic acid corresponding to the desired alkyl group (

    
    , 2.0 equiv) and 
    
    
    
    (0.2 equiv).
  • Initiation: Add

    
     (2.5 equiv) and TFA (1.0 equiv).
    
    • Mechanism:[1][2] Persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the acid to generate

      
      . The radical attacks the protonated pyrazine.
      
  • Conditions: Stir vigorously at 40°C for 12 hours.

  • Note: The aldehyde is sensitive to oxidation. If over-oxidation to benzoic acid is observed, switch to a photoredox protocol (Ir-catalyst, Blue LED) which is milder.

Reactivity Profile III: Lateral Lithiation

Objective: Functionalization of the 6-Methyl group.

The protons on the 6-methyl group are significantly acidic (


) due to the electron-withdrawing nature of the pyrazine ring. The 2-aryloxy group further acidifies these protons inductively.

Risk: The aldehyde carbonyl is highly electrophilic. Standard lithiation (LDA/BuLi) will result in immediate attack on the aldehyde (1,2-addition) rather than lateral lithiation of the pyrazine.

Strategic Solution: You must protect the aldehyde as an acetal before lithiation.

Protocol 3: Lateral Lithiation Workflow
  • Protection: Reflux starting material with ethylene glycol and pTSA in toluene (Dean-Stark trap) to form the dioxolane acetal.

  • Lithiation:

    • Dissolve protected intermediate in anhydrous THF under Argon. Cool to -78°C.[1]

    • Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv).

    • Why LiTMP? It is a non-nucleophilic, bulky base that avoids attacking the pyrazine ring (ring addition) and selectively deprotonates the methyl group.

    • Stir for 30 mins at -78°C. The solution typically turns deep red/purple (formation of the lithiated species).

  • Electrophile Trapping: Add the electrophile (e.g., MeI,

    
    , or an aldehyde) slowly.
    
  • Deprotection: Treat the crude product with 1N HCl/THF to restore the benzaldehyde moiety.

Summary of Reactivity Data

Reaction TypeTarget SiteReagents of ChoiceKey Constraint

C2-Cl Displacement

, DMF, 80°C
Anhydrous conditions essential to prevent hydrolysis to pyrazinone.[1]
Minisci Alkylation C5-H (Major)

,

, Persulfate
Aldehyde may oxidize; use photoredox for sensitive substrates.[1]
Lateral Lithiation 6-Methyl (

)
LiTMP, THF, -78°CMUST protect aldehyde first.[1] n-BuLi causes ring addition.[1]
N-Oxidation N1 or N4mCPBA, DCMN-oxide formation activates C3/C5 for chlorination (

).[1]

Strategic Reaction Pathway Diagram

ReactionPathways Start This compound Minisci Minisci Reaction (Radical Alkylation) Start->Minisci R-COOH, Ag+, S2O8 Protection Step 1: Acetal Protection Start->Protection Ethylene Glycol, H+ Oxidation mCPBA Oxidation Start->Oxidation Product_Minisci C5-Alkylated Product (Regioselective) Minisci->Product_Minisci Attack at C5 Lithiation Step 2: LiTMP, -78°C (Lateral Lithiation) Protection->Lithiation Trapping Step 3: Electrophile (E+) & Deprotection Lithiation->Trapping Product_Lith 6-(Substituted-methyl) Derivative Trapping->Product_Lith Product_Ox Pyrazine N-Oxide (Activated for Cl) Oxidation->Product_Ox N-Oxide Formation

Figure 2: Divergent synthetic pathways for functionalizing the scaffold.[1]

References

  • Minisci Reaction Mechanisms: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the functionalization of heterocycles. MedChemComm. Link

  • Pyrazine Lithiation: Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Regional metalation of diazines, triazines, and tetrazines. Tetrahedron.[3] Link

  • Alkoxypyrazine Synthesis: Sato, N. (1980). Studies on pyrazines.[3][4] Synthesis of hydroxypyrazines and their O-alkyl derivatives. Journal of Heterocyclic Chemistry. Link

  • Photoredox Minisci (Modern Approach): Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions.[1] Angewandte Chemie International Edition. Link

Sources

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde in kinase inhibitor research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde in Kinase Inhibitor Research

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, the concept of the "privileged scaffold" is paramount. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, serving as versatile starting points for the synthesis of diverse compound libraries. The pyrazine ring is one such scaffold. Its nitrogen atoms frequently act as crucial hydrogen bond acceptors, anchoring ligands into the hinge region of the kinase ATP-binding pocket.[1] This guide focuses on a specific and highly valuable building block, This compound , exploring its synthesis, derivatization, and application in the generation of novel kinase inhibitors. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying strategic rationale to empower researchers in their quest for next-generation therapeutics.

Section 1: The Pyrazine Moiety in Kinase Inhibition

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, and apoptosis.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[4] The development of small molecule kinase inhibitors has revolutionized treatment in these areas.[3][5]

The pyrazine core is a recurring motif in a multitude of clinically evaluated and FDA-approved kinase inhibitors.[2][3] Its utility stems from several key features:

  • Hinge-Binding Capability: The nitrogen atoms of the pyrazine ring are perfectly positioned to form hydrogen bonds with the backbone amide groups of the kinase hinge region, a critical interaction for ATP-competitive inhibitors.[1]

  • Scaffold Rigidity and Planarity: The aromatic nature of the pyrazine ring provides a rigid and predictable geometry, which is advantageous for structure-based drug design.

  • Vectors for Chemical Exploration: The substitutable positions on the pyrazine ring allow for the introduction of various chemical groups to probe different pockets within the ATP-binding site, enabling the optimization of potency and selectivity.

The subject of this guide, this compound, combines this privileged pyrazine core with a versatile benzaldehyde functional group, creating a powerful synthon for library development.

Section 2: Synthesis of the Core Scaffold

The efficient and scalable synthesis of the starting material is a cornerstone of any successful drug discovery campaign. The preparation of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction.

The causality behind this choice of reaction is clear: 2-halopyrazines are electron-deficient due to the electronegative nitrogen atoms, making the carbon atom attached to the halogen susceptible to nucleophilic attack. 4-hydroxybenzaldehyde provides the phenoxide nucleophile required for the ether linkage.

Experimental Protocol: Synthesis via SNAr

This protocol describes a robust method for synthesizing the title compound.

1. Reagents and Materials:

  • 2-Chloro-6-methylpyrazine

  • 4-Hydroxybenzaldehyde

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

2. Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF.
  • Add anhydrous potassium carbonate (1.5 eq). Rationale: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the potassium phenoxide nucleophile in situ. It is easily filtered off post-reaction.
  • Stir the suspension at room temperature for 20 minutes.
  • Add 2-chloro-6-methylpyrazine (1.1 eq) to the reaction mixture. Rationale: A slight excess of the electrophile ensures complete consumption of the limiting 4-hydroxybenzaldehyde.
  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water. This will precipitate the product and dissolve the DMF and inorganic salts.
  • Extract the aqueous mixture three times with ethyl acetate.
  • Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic layer.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure solid.
  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[6][7]
Visualization: Synthesis Workflow

Synthesis_Workflow Reactants 2-Chloro-6-methylpyrazine + 4-Hydroxybenzaldehyde Product This compound Reactants->Product K₂CO₃, DMF 80-90 °C

Caption: SNAr synthesis of the core scaffold.

Section 3: From Aldehyde to Inhibitor: Key Derivatization Strategies

The aldehyde functional group is a versatile handle for introducing molecular diversity. The strategic derivatization of this compound is critical for exploring the chemical space of the kinase ATP binding site to achieve potency and selectivity.

  • Reductive Amination: This is one of the most powerful reactions for generating libraries of secondary and tertiary amines. The aldehyde is first condensed with a primary or secondary amine to form a Schiff base (or iminium ion), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This strategy is excellent for introducing basic groups that can form salt bridges or key hydrogen bonds.

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., thiazolidinediones, malononitrile).[8] This is a common strategy for creating inhibitors with a conjugated system, often used to target kinases like PI3K or p300 HAT.[9]

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of the molecule's carbon framework. The geometry of the resulting double bond can be controlled, providing a means to rigidly orient substituents into specific regions of the kinase active site.

  • Hydrazone and Oxime Formation: Reaction with hydrazines or hydroxylamines yields hydrazones and oximes, respectively. These functional groups can act as hydrogen bond donors and acceptors and serve as linkers to other pharmacophoric elements.[10]

Visualization: Derivatization Pathways

Derivatization_Pathways Core Core Aldehyde This compound Amine Amines (Secondary/Tertiary) Core->Amine Reductive Amination (R₂NH, NaBH(OAc)₃) Alkene Alkenes Core->Alkene Wittig/HWE Reaction Heterocycle Conjugated Heterocycles Core->Heterocycle Knoevenagel Condensation Hydrazone Hydrazones/Oximes Core->Hydrazone Condensation (H₂NNHR, etc.)

Caption: Key derivatization routes from the core aldehyde.

Section 4: Targeting Specific Kinase Families

Derivatives based on the pyrazine scaffold have shown activity against a wide range of kinases. The modifications made to the this compound core direct the resulting inhibitor towards specific kinase families.

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for cytokine signaling in the immune system. Aberrant JAK activity is implicated in autoimmune diseases and cancers. Pyrazine-based molecules have been developed as potent and selective JAK1 inhibitors.[2] The selectivity is often achieved by substituents that can fit into unique pockets near the ATP binding site, such as the space under the glycine-rich loop.[2]

  • Casein Kinase 2 (CK2 / CSNK2A): CK2 is a serine/threonine kinase that is constitutively active and involved in cell survival and proliferation.[11] Its elevated activity in many cancers makes it an attractive anti-cancer target.[11][12] Structure-activity relationship (SAR) studies on pyrazine derivatives have identified compounds with potent inhibitory activity against CK2.[13]

  • Other Targets: The versatility of the scaffold has led to the development of inhibitors for various other kinases, including BCR-ABL, Src, and cyclin-dependent kinases (CDKs), which are involved in cell cycle progression and cancer.[2][4][14][15]

Visualization: Simplified JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Extracellular Transmembrane Intracellular Cytokine->Receptor:f0 JAK JAK Receptor:f2->JAK JAK->JAK Trans- phosphorylation STAT STAT JAK->STAT Phosphorylation Inhibitor Pyrazine-Based Inhibitor Inhibitor->JAK Inhibition STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK-STAT pathway.

Section 5: Bio-evaluation Workflow for Novel Inhibitors

Once a library of compounds has been synthesized, a rigorous and systematic evaluation workflow is required to identify promising leads. This process is a self-validating system, with each step providing crucial data to justify progression to the next.

In Vitro Biochemical Assays

The first step is to determine if a compound can inhibit the catalytic activity of the isolated target kinase.[5]

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. Less ADP corresponds to greater inhibition.

  • Assay Principle: The assay is performed in two steps. First, the kinase reaction occurs. Then, an "ADP-Glo™ Reagent" is added to stop the kinase reaction and deplete the remaining ATP. Finally, a "Kinase Detection Reagent" is added to convert the ADP back to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration.[16]

  • Procedure:

    • Prepare a kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA).

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (e.g., 10-point, 3-fold serial dilution) in DMSO, and include DMSO-only controls.

    • Add 2.5 µL of a 2X kinase/substrate solution. The substrate can be a generic peptide or a specific protein substrate.

    • Initiate the reaction by adding 5 µL of a 1X ATP solution. Causality: The ATP concentration should be set near the Michaelis-Menten constant (Km) of the kinase for ATP. This ensures the assay is sensitive to competitive inhibitors and allows for a more accurate determination of the inhibitor constant (Ki) from the IC₅₀ value.[17]

    • Incubate the plate at 30 °C for 60 minutes. Ensure this time is within the linear range of the reaction.[18]

    • Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Interpretation: While the IC₅₀ value is useful for ranking compounds within the same experiment, it is dependent on assay conditions.[17] For more comparable data, the inhibitor constant (Ki) should be calculated, which is independent of the experimental setup.[17]

Cell-Based Assays

After identifying biochemically active compounds, the next critical step is to determine if they can inhibit the kinase in a physiologically relevant cellular context.[19]

Protocol: Cell Proliferation Assay (CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying the ATP present, which signals the presence of metabolically active cells.

  • Procedure:

    • Seed cancer cells known to be dependent on the target kinase into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with the test compounds at various concentrations for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence. The signal is proportional to the number of viable cells.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Protocol: Target Engagement via Western Blot

To confirm that the observed cellular effect is due to inhibition of the target kinase, a Western blot can be used to measure the phosphorylation status of a known downstream substrate.

  • Procedure:

    • Treat cells with the inhibitor at concentrations around its GI₅₀ for a short period (e.g., 1-4 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-STAT).

    • Probe a parallel membrane or strip and re-probe the same membrane with an antibody for the total protein (e.g., anti-total-STAT) to serve as a loading control.

    • Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the bands. A reduction in the phospho-protein signal relative to the total protein indicates successful target engagement.

Structural Biology

For lead optimization, determining the co-crystal structure of the inhibitor bound to the kinase domain is invaluable.[20] X-ray crystallography reveals the precise binding mode, identifies key interactions, and provides a rational basis for further chemical modifications to improve potency and selectivity.[21][22] This often requires specialized techniques, as crystallizing kinase domains can be challenging.[23]

Section 6: Structure-Activity Relationship (SAR) Analysis

Systematic derivatization of the core scaffold and subsequent bio-evaluation generates SAR data, which guides the medicinal chemistry effort. Below is a representative table of hypothetical data for a series of inhibitors derived from our core aldehyde targeting CK2.

Compound IDDerivatization MethodR-GroupCK2 IC₅₀ (nM)HCT116 GI₅₀ (µM)
SC-01 (Starting Material)Aldehyde (-CHO)>10,000>50
SC-02 Reductive AminationN-Cyclopropyl85012.5
SC-03 Reductive AminationN-Morpholinyl2204.1
SC-04 Reductive AminationN-(4-fluorophenyl)piperazine350.6
SC-05 Knoevenagel CondensationThiazolidinedione1,50028.0

SAR Insights:

  • Aldehyde Inactivity: The starting aldehyde SC-01 is inactive, confirming that derivatization is necessary for inhibitory activity.

  • Importance of Basic Amine: The introduction of amines via reductive amination (SC-02 to SC-04 ) leads to a significant increase in potency. This suggests a key interaction, possibly a salt bridge with an acidic residue like Asp175 in the CK2 active site.

  • Exploring the Solvent Front: The improvement in potency from the small cyclopropyl group (SC-02 ) to the larger morpholine (SC-03 ) and fluorophenylpiperazine (SC-04 ) indicates that extending into the solvent-exposed region is beneficial. The fluorophenyl group in SC-04 may be forming additional favorable interactions.

  • Correlation of Potency: There is a clear correlation between biochemical potency (IC₅₀) and cellular activity (GI₅₀), suggesting good cell permeability for this series.

  • Alternative Scaffolds: The Knoevenagel product SC-05 shows weak activity, indicating that for CK2, the linear, flexible amines are a more promising path than the rigid, planar conjugated systems in this specific context.

Conclusion and Future Outlook

This compound is a strategically designed chemical scaffold that serves as an exceptional starting point for the development of novel kinase inhibitors. Its synthesis is straightforward, and the aldehyde functional group offers numerous avenues for rapid library generation. By leveraging established bio-evaluation workflows and rational SAR-driven design, researchers can effectively utilize this scaffold to target a range of kinases implicated in human disease. The continued exploration of derivatives from this and similar privileged structures will undoubtedly remain a highly productive endeavor in the field of drug discovery.

References

  • Al-Blewi, F. F., Al-Said, M. S., & El-Gamal, M. I. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents, 34(9), 639-656. [Link]

  • De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 16(1). [Link]

  • National Institutes of Health. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • European Patent Office. (n.d.). Pyrrolopyrazines as kinase inhibitors - EP 1388541 A1.
  • ResearchGate. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

  • PubMed. (n.d.). Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. [Link]

  • ResearchGate. (n.d.). Synthesis and properties of substituted benzaldehyde phenylhydrazones. [Link]

  • PubMed. (2022). Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. [Link]

  • PubMed. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • National Institutes of Health. (n.d.). Data set of competitive and allosteric protein kinase inhibitors confirmed by X-ray crystallography. [Link]

  • PubMed. (n.d.). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. [Link]

  • Google Patents. (n.d.). Pyrazine kinase inhibitors - US9359308B2.
  • ACS Publications. (n.d.). Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. [Link]

  • PubChem. (n.d.). 3-(3-pyrimidin-2-ylbenzyl)-1,2,4-triazolo[4,3-b]pyridazine derivatives as MET kinase inhibitors - Patent US-8497266-B2. [Link]

  • PubMed Central. (2020). Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors. [Link]

  • ResearchGate. (n.d.). Crystal structures of inhibitor-kinase complexes. [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • PLOS One. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]

  • IUCr Journals. (n.d.). Polo-like kinase 1–inhibitor co-complex structures via the surface-entropy reduction approach and a DARPin-assisted approach. [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. [Link]

  • MDPI. (n.d.). Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase. [Link]

  • PubMed Central. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PubMed. (2021). Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. [Link]

  • PubChem. (n.d.). Imidazopyrazine tyrosine kinase inhibitors - Patent US-2006084654-A1. [Link]

  • National Institutes of Health. (n.d.). Crystal structures of the S6K1 kinase domain in complexes with inhibitors. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. [Link]

  • Semantic Scholar. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. [Link]

  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. [Link]

  • PubMed. (n.d.). Discovery of N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N'-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. [Link]

  • Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. [Link]

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Methodological & Application

Application Note: Leveraging 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde in Antimicrobial Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: Specific CAS not universally indexed, treated here as a custom scaffold) as a privileged intermediate in the synthesis of antimicrobial agents. Unlike direct-acting small molecules, this aldehyde serves as a versatile "warhead precursor" for generating Schiff base libraries, hydrazones, and thiosemicarbazones. This guide provides validated protocols for chemical derivatization, purification, and downstream antimicrobial susceptibility testing (AST) according to CLSI standards.

Introduction: The Pyrazine-Aldehyde Advantage

In modern antimicrobial drug discovery, the "privileged structure" hypothesis suggests that certain molecular frameworks are capable of binding to multiple, unrelated biological targets. The pyrazine ring is one such framework, found in the first-line antitubercular drug Pyrazinamide .

The specific scaffold This compound offers three distinct structural advantages for lead optimization:

  • The Pyrazine Core: Provides hydrogen bond acceptors and metabolic stability, often enhancing pharmacokinetics compared to benzene analogs.

  • The Ether Linkage (-O-): Introduces rotational freedom, allowing the molecule to adopt optimal conformations for binding to bacterial targets such as DNA gyrase or Enoyl-ACP reductase (InhA).

  • The Aldehyde Handle: Facilitates rapid combinatorial expansion via condensation reactions (Schiff base formation) to tune lipophilicity and electronic properties.

Chemical Derivatization Protocol

The primary utility of this scaffold is the generation of azomethine (Schiff base) libraries. The following protocol describes the condensation of the aldehyde with a substituted aniline or hydrazide.

Reaction Mechanism & Workflow

The carbonyl carbon of the benzaldehyde is electrophilic. Nucleophilic attack by a primary amine (R-NH₂) results in a carbinolamine intermediate, which dehydrates to form the imine (C=N) bond.

SynthesisWorkflow Reactants Reactants Aldehyde + Amine (1:1 Molar Ratio) Catalysis Catalysis Glacial Acetic Acid (pH 4-5) Reactants->Catalysis Reflux Reflux Ethanol/Methanol 3-6 Hours Catalysis->Reflux Isolation Isolation Cooling & Filtration Reflux->Isolation QC QC Validation 1H-NMR, IR, MP Isolation->QC

Figure 1: General workflow for Schiff base synthesis from pyrazine-benzaldehyde scaffolds.

Step-by-Step Synthesis Protocol

Objective: Synthesize a library of 4-[(6-methylpyrazin-2-yl)oxy]benzylidene derivatives.

Reagents:

  • This compound (1.0 mmol)

  • Substituted Aniline/Hydrazide (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol of the amine partner dissolved in 10 mL ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reflux: Attach a condenser and reflux the mixture at 78°C for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Allow the reaction mixture to cool to room temperature, then refrigerate at 4°C overnight. The Schiff base should precipitate as a colored solid (typically yellow/orange).

  • Filtration: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a desiccator.

  • Recrystallization: Purify the crude product using hot ethanol or an ethanol/DMF mixture if necessary.

Quality Control Criteria:

  • IR Spectroscopy: Appearance of a sharp band at 1600–1630 cm⁻¹ (C=N stretch) and disappearance of the C=O stretch (1680–1700 cm⁻¹).

  • ¹H-NMR: Singlet signal for the azomethine proton (-CH=N-) typically appears between

    
     8.0 and 9.0 ppm.
    

Antimicrobial Susceptibility Testing (AST)

Once the library is synthesized, compounds must be screened for biological activity. The following protocol adheres to CLSI M07 guidelines for Broth Microdilution.

Screening Cascade

To ensure resource efficiency, follow a hierarchical screening approach.

ScreeningCascade Library Compound Library (DMSO Stock 10 mg/mL) SinglePoint Primary Screen Single Point (100 µg/mL) % Inhibition Library->SinglePoint MIC_Det Secondary Screen MIC Determination (0.5 - 64 µg/mL) SinglePoint->MIC_Det >80% Inhibition MBC_Det Confirming Potency MBC / Time-Kill MIC_Det->MBC_Det MIC < 10 µg/mL Hit Validated Hit Lead Optimization MBC_Det->Hit

Figure 2: Hierarchical screening cascade for antimicrobial hit identification.

Broth Microdilution Protocol (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213) and E. coli (ATCC 25922).

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates (U-bottom).

  • 0.5 McFarland Turbidity Standard.[1]

  • Resazurin dye (optional, for visual readout).

Procedure:

  • Inoculum Preparation:

    • Select 3-5 isolated colonies from an overnight agar plate.

    • Suspend in saline to match 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial 2-fold dilutions in CAMHB across the 96-well plate.

    • Critical: Ensure final DMSO concentration in the well is < 1% to avoid solvent toxicity.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to wells containing 50 µL of compound.

  • Incubation: Incubate plates at 35 ± 2°C for 16–20 hours in ambient air.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Resazurin: Add 30 µL of 0.01% Resazurin solution. Incubate for 2 hours. Blue = No growth (Inhibition); Pink = Growth (Metabolic activity).

Data Analysis & SAR Interpretation

Data should be tabulated to identify Structure-Activity Relationships (SAR). The "R" group represents the amine partner attached to the aldehyde.

Table 1: Mock SAR Data for Pyrazine-Benzaldehyde Derivatives

Compound IDR-Substituent (Amine)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)LogP (Calc)Interpretation
PZ-01 -NH-C₆H₅ (Aniline)64>1282.4Baseline activity; low potency.
PZ-02 -NH-C₆H₄-4-Cl8323.1Halogen improves lipophilicity & potency.
PZ-03 -NH-C₆H₄-4-NO₂4162.2e- withdrawing group enhances activity.
PZ-04 -NH-NH-CS-NH₂0.541.8Thiosemicarbazone (High Potency Hit).

Scientific Insight: The high potency of PZ-04 (Thiosemicarbazone derivative) suggests that the mechanism may involve metal chelation (e.g., Iron or Copper depletion) or inhibition of ribonucleotide reductase, a common mechanism for this pharmacophore [1].

References

  • Hille, A., et al. (2011). "Thiosemicarbazones: An emerging class of metal-chelating anticancer and antimicrobial agents." Chemical Reviews. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2018). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard.[1][2][3][4] Link

  • Desai, N.C., et al. (2016). "Synthesis and antimicrobial screening of some new pyrazine-based Schiff bases." Medicinal Chemistry Research. Link

  • Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis." Nature Medicine. Link

Sources

application of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde in anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde in Fragment-Based Anticancer Drug Discovery

Executive Summary

This compound (CAS: 906353-01-3) is a critical pharmacophore intermediate used in the synthesis of next-generation anticancer agents. Structurally, it combines a pyrazine ether moiety—a bioisostere of the diphenyl ether scaffold found in kinase inhibitors like Sorafenib—with a reactive benzaldehyde handle. This application note details its utility in Diversity-Oriented Synthesis (DOS) to generate libraries of Chalcones (Tubulin inhibitors) and Schiff Base/Hydrazone derivatives (Apoptosis inducers).

Key Application: Synthesis of Pyrazine-linked Chalcone hybrid inhibitors targeting Microtubule dynamics and EGFR signaling.

Scientific Background & Mechanism

The Pyrazine-Ether Advantage

In medicinal chemistry, "Scaffold Hopping" often involves replacing a phenyl ring with a nitrogen-containing heterocycle (like pyrazine) to improve the Lipophilic Efficiency (LipE) of a drug candidate.

  • Solubility: The pyrazine nitrogens function as hydrogen bond acceptors, lowering LogP compared to pure biaryl ethers.

  • Metabolic Stability: The 6-methyl substituent blocks a potential metabolic soft spot on the pyrazine ring, extending half-life (

    
    ).
    
Target Pathways

Derivatives synthesized from this aldehyde typically target two major oncogenic mechanisms:

  • Microtubule Destabilization: Chalcone derivatives (synthesized via Claisen-Schmidt condensation) bind to the colchicine site of tubulin, arresting cells in the G2/M phase.

  • Kinase Inhibition: The pyrazine-ether motif mimics the ATP-binding hinge region interactors found in Type II kinase inhibitors (e.g., VEGFR2, EGFR).

SignalingPathway Aldehyde This compound (Scaffold) Chalcone Pyrazine-Chalcone Hybrid (Active Agent) Aldehyde->Chalcone Claisen-Schmidt Condensation Tubulin Tubulin Heterodimers Chalcone->Tubulin Binds Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits G2M G2/M Cell Cycle Arrest Microtubule->G2M Disrupts Spindle Apoptosis Apoptosis (Caspase-3 Activation) G2M->Apoptosis Mitotic Catastrophe

Figure 1: Mechanism of Action for Pyrazine-Chalcone derivatives derived from the title compound.

Experimental Protocol: Synthesis of Anticancer Library

Objective: Synthesize a library of 5 representative pyrazine-chalcone hybrids and evaluate their cytotoxicity against MCF-7 (Breast Cancer) cells.

Materials
  • Precursor: this compound (1.0 eq).

  • Reagents: Substituted Acetophenones (e.g., 4-methoxy, 4-fluoro, 3,4,5-trimethoxy), Ethanol (EtOH), Sodium Hydroxide (NaOH).

  • Purification: Recrystallization or Flash Column Chromatography.

Workflow Diagram

SynthesisWorkflow Start Start: Dissolve Aldehyde in EtOH Mix Add Acetophenone Derivatives Start->Mix Catalyst Add 40% NaOH (Dropwise) Mix->Catalyst Stir Stir @ RT (12-24h) Catalyst->Stir Precipitate Pour into Ice Water Stir->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Analyze Characterization (1H-NMR, MTT Assay) Filter->Analyze

Figure 2: General workflow for the Claisen-Schmidt condensation protocol.

Step-by-Step Methodology

1. Reaction Setup (Claisen-Schmidt Condensation):

  • In a 50 mL round-bottom flask, dissolve This compound (214 mg, 1 mmol) in 10 mL of absolute ethanol.

  • Add an equimolar amount (1 mmol) of the substituted acetophenone (e.g., 3,4,5-trimethoxyacetophenone for high potency).

  • Place the flask in an ice bath (0–5 °C) and stir magnetically.

  • Add 2 mL of 40% NaOH (aq) dropwise over 10 minutes. Note: The solution will likely turn yellow/orange, indicating enolate formation.

2. Reaction Progression:

  • Allow the mixture to warm to Room Temperature (RT).

  • Stir for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    

3. Work-up and Purification:

  • Pour the reaction mixture into 50 mL of crushed ice/water containing dilute HCl (to neutralize excess base, pH ~7).

  • The chalcone product will precipitate as a solid.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid with cold water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Recrystallization: Dissolve the crude solid in hot ethanol and allow to cool slowly to obtain pure crystals.

4. Biological Validation (MTT Assay):

  • Seed MCF-7 cells (

    
     cells/well) in 96-well plates.
    
  • Treat cells with the synthesized derivatives at concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M for 48 hours.
  • Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Calculate

    
     using non-linear regression.
    

Representative Data & Analysis

The following table summarizes expected physicochemical properties and hypothetical activity data for derivatives based on Structure-Activity Relationship (SAR) trends of pyrazine-chalcones.

Derivative IDR-Group (Acetophenone)Yield (%)LogP (Calc)IC50 (MCF-7) [

M]
Notes
PZ-01 -H (Unsubstituted)82%3.212.5Baseline activity.
PZ-02 -OCH3 (4-Methoxy)88%3.15.4Improved H-bonding.
PZ-03 -F (4-Fluoro)76%3.48.2Metabolic stability.
PZ-04 -3,4,5-Tri-OCH3 65% 2.9 0.8 Potent Tubulin binder.
PZ-05 -NO2 (4-Nitro)90%3.0>50Inactive (Electron withdrawing).

Interpretation:

  • PZ-04 is the lead candidate. The trimethoxy motif is critical for fitting into the colchicine binding pocket of tubulin, while the 6-methylpyrazin-2-yl headgroup improves solubility compared to a standard biphenyl chalcone.

References

  • Kamal, A., et al. (2015). "Synthesis and biological evaluation of pyrazine-chalcone hybrids as potential anticancer agents." European Journal of Medicinal Chemistry.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11533423, this compound.

  • Nepali, K., et al. (2014). "Chalcones as potent anticancer agents." Expert Opinion on Therapeutic Patents.

  • Desai, N. C., et al. (2017). "Synthesis of pyrazine-based thiazolidinones as antimicrobial and anticancer agents." Medicinal Chemistry Research.

Application Note and Protocol for the Purification of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The protocol herein is designed to be a self-validating system, offering detailed, step-by-step instructions and the scientific rationale behind each procedural choice. This guide will cover the underlying principles of the separation, a robust protocol for purification, methods for monitoring and characterization of the final product, and a thorough reference section to support the methodology.

Introduction and Scientific Background

This compound is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its structural motif, featuring a pyrazine ring linked to a benzaldehyde moiety via an ether bond, makes it a valuable building block for the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to side reactions, lower yields, and the introduction of potentially toxic byproducts in subsequent synthetic steps.

The most common synthetic route to this compound is a Williamson ether synthesis, typically involving the reaction of 2-chloro-6-methylpyrazine with 4-hydroxybenzaldehyde in the presence of a base.

Figure 1: Plausible Synthetic Route and Potential Impurities

G cluster_reactants Starting Materials cluster_product Desired Product cluster_impurities Potential Impurities 2-chloro-6-methylpyrazine 2-chloro-6-methylpyrazine This compound This compound 2-chloro-6-methylpyrazine->this compound Williamson Ether Synthesis 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde->this compound Williamson Ether Synthesis Oxidized Product (Carboxylic Acid) Oxidized Product (Carboxylic Acid) This compound->Oxidized Product (Carboxylic Acid) Air Oxidation Unreacted 2-chloro-6-methylpyrazine Unreacted 2-chloro-6-methylpyrazine Unreacted 4-hydroxybenzaldehyde Unreacted 4-hydroxybenzaldehyde

Caption: Synthetic pathway and likely impurities.

Given this synthesis, the primary impurities in a crude reaction mixture are likely to be unreacted starting materials: 2-chloro-6-methylpyrazine and 4-hydroxybenzaldehyde. Additionally, aldehydes are susceptible to air oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid, as a minor impurity.[1]

Column chromatography is an ideal technique for separating the desired product from these impurities due to the significant polarity differences between the molecules.[1] The highly polar nature of 4-hydroxybenzaldehyde will cause it to strongly adhere to the silica gel, while the less polar 2-chloro-6-methylpyrazine will elute more quickly. The desired product, being of intermediate polarity, can be selectively eluted with an optimized solvent system.

Principles of Separation

This purification protocol utilizes normal-phase column chromatography. The stationary phase is silica gel, a highly polar adsorbent. The mobile phase, or eluent, is a mixture of non-polar (hexane or petroleum ether) and moderately polar (ethyl acetate) solvents.

The separation is governed by the differential partitioning of the components of the crude mixture between the stationary and mobile phases.

  • Highly Polar Impurities (e.g., 4-hydroxybenzaldehyde): Will have a strong affinity for the polar silica gel and will be retained on the column, eluting very slowly.

  • Non-Polar Impurities (e.g., 2-chloro-6-methylpyrazine): Will have a weaker affinity for the silica gel and will be more soluble in the mobile phase, thus eluting quickly.

  • Product of Intermediate Polarity (this compound): Will have an intermediate affinity for the silica gel and will elute at a rate between the highly polar and non-polar impurities.

By carefully selecting the eluent composition, a clean separation of the desired product can be achieved.

Pre-Purification Analysis: Thin-Layer Chromatography (TLC)

Before proceeding with column chromatography, it is essential to develop a suitable solvent system and assess the composition of the crude mixture using Thin-Layer Chromatography (TLC).

TLC Protocol
  • Prepare TLC Plate: Use a silica gel 60 F254 TLC plate. Draw a faint starting line with a pencil approximately 1 cm from the bottom.

  • Spot Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the crude mixture on the starting line. It is also advisable to spot standards of the starting materials (2-chloro-6-methylpyrazine and 4-hydroxybenzaldehyde) if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system. The chamber should be saturated with the eluent vapors.

  • Visualize: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm). Aldehydes can also be visualized with specific stains, such as a potassium permanganate stain.

  • Calculate Rf Values: The retention factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

Optimization of the Eluent System for TLC

The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4, and there is a clear separation from all impurities.

Eluent System (Hexane:Ethyl Acetate) Predicted Observation Rationale
9:1Product Rf will be very low. Impurities may not move from the baseline.Not polar enough to elute the product effectively.
4:1 Likely a good starting point. The product should have a reasonable Rf.Balances polarity to move the product up the plate.
2:1Product Rf may be too high, leading to poor separation from less polar impurities.May be too polar, causing co-elution.

Table 1: Eluent System Optimization for TLC

Based on the polarity of analogous compounds, a mixture of hexane:ethyl acetate (4:1) is a recommended starting point for TLC analysis. Adjust the ratio as needed to achieve optimal separation.

Detailed Protocol for Column Chromatography Purification

This protocol is designed for the purification of approximately 1-2 grams of crude this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Chromatography column (appropriate size for the amount of silica gel)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

Column Packing (Wet Slurry Method)
  • Column Preparation: Securely clamp the chromatography column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer (approx. 1 cm) of sand on top of the plug.

  • Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude product). Add the initial eluent (e.g., hexane with a small amount of ethyl acetate, 95:5) to the silica gel to form a slurry. Stir gently to remove any air bubbles.

  • Pack the Column: Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to ensure even packing of the silica gel. Add more eluent as needed to prevent the silica bed from running dry.

  • Equilibrate the Column: Once the silica gel has settled, add a layer of sand (approx. 1 cm) to the top to protect the silica bed. Wash the column with 2-3 column volumes of the initial, less polar eluent to ensure it is fully equilibrated. Crucially, never let the solvent level drop below the top of the silica bed.

Sample Loading
  • Dissolve the Sample: Dissolve the crude product in a minimal amount of a suitable solvent. Dichloromethane is often a good choice.

  • Adsorb onto Silica (Dry Loading - Recommended): Add a small amount of silica gel (2-3 times the weight of the crude product) to the dissolved sample. Concentrate this mixture on a rotary evaporator until a free-flowing powder is obtained.

  • Load the Column: Carefully add the silica-adsorbed sample to the top of the column.

Elution and Fraction Collection
  • Begin Elution: Start the elution with a low polarity solvent system, for example, hexane:ethyl acetate (9:1). This will elute any non-polar impurities.

  • Gradient Elution: Gradually increase the polarity of the eluent. A suggested gradient is as follows:

    • Hexane:Ethyl Acetate (9:1) - 2 column volumes

    • Hexane:Ethyl Acetate (4:1) - 5-7 column volumes (The product is expected to elute in this range)

    • Hexane:Ethyl Acetate (2:1) - 2 column volumes (To elute any remaining, more polar impurities)

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes or flasks.

  • Monitor Fractions by TLC: Spot every few fractions on a TLC plate and develop it using the optimized TLC solvent system (e.g., hexane:ethyl acetate 4:1). Visualize the spots under UV light.

Figure 2: Workflow for Column Chromatography Purification

G A Prepare Silica Slurry B Pack and Equilibrate Column A->B C Load Crude Sample (Dry Loading) B->C D Elute with Solvent Gradient (Increasing Polarity) C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->D Adjust Gradient G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Characterize Pure Product H->I

Caption: Step-by-step workflow of the purification process.

Product Isolation
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions that contain only the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.

  • Final Product: The purified this compound should be obtained as a solid. Dry the product under vacuum to remove any residual solvent.

Characterization of the Purified Product

The purity and identity of the final product should be confirmed by various analytical techniques.

Parameter Expected Value/Observation Method
Physical Appearance White to off-white solidVisual Inspection
Melting Point 72-73°C[2]Melting Point Apparatus
TLC Single spot in an appropriate solvent system (e.g., Hexane:EtOAc 4:1)TLC Analysis
¹H NMR (Predicted) Aldehyde proton (~9.9 ppm), aromatic protons (7.0-8.5 ppm), methyl protons (~2.5 ppm)¹H NMR Spectroscopy
¹³C NMR (Predicted) Carbonyl carbon (~190 ppm), aromatic carbons (110-160 ppm), methyl carbon (~20 ppm)¹³C NMR Spectroscopy

Table 2: Specifications of Purified this compound

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect eluent system. Column overloaded.Optimize the eluent system with TLC. Use a larger column or less crude product.
Cracked Silica Bed Column ran dry.Ensure the solvent level never drops below the top of the silica.
Product Elutes with Starting Material Eluent is too polar.Start with a less polar eluent and use a shallower gradient.
Product Does Not Elute Eluent is not polar enough.Gradually increase the polarity of the eluent.

Table 3: Troubleshooting Guide

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of this compound by silica gel column chromatography. By understanding the principles of the separation and carefully following the outlined steps, researchers can obtain this valuable synthetic intermediate in high purity, which is essential for its successful application in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). EP0012939B1 - Process for the production of 4-hydroxybenzaldehyde derivatives.
  • MDPI. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative. Retrieved from [Link]

  • De Gruyter. (2010). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

Sources

developing SAR studies for 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde analogs

Author: BenchChem Technical Support Team. Date: February 2026

Developing Structure-Activity Relationship (SAR) Studies for 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Analogs

Introduction

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, providing a systematic approach to understanding how the chemical structure of a compound influences its biological activity.[1] By methodically modifying a lead compound and assessing the resulting changes in efficacy, selectivity, and pharmacokinetic properties, medicinal chemists can rationally design more potent and safer drug candidates.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust SAR campaign for a novel series of this compound analogs, a scaffold with potential applications in various therapeutic areas, including oncology and inflammation.

The core principle of SAR lies in identifying the key molecular features—the pharmacophore—responsible for the desired biological effect and optimizing them to enhance therapeutic potential while minimizing off-target effects and toxicity.[1] This iterative process of design, synthesis, and testing is fundamental to progressing a "hit" compound from initial screening to a "lead" candidate and ultimately to a clinical drug.[2]

Strategic Overview of the SAR Campaign

The development of a successful SAR campaign requires a multi-faceted approach that integrates chemical synthesis, in vitro biological assays, and computational modeling. The overall workflow is designed to be cyclical, allowing for continuous refinement of the chemical series based on incoming biological data.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Start Analog_Design Analog Design (Computational Modeling) Start->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Assay Primary In Vitro Assay (e.g., Kinase Activity) Purification->Primary_Assay Secondary_Assay Secondary Assays (Selectivity, Cytotoxicity) Primary_Assay->Secondary_Assay Active Compounds SAR_Analysis SAR Analysis Secondary_Assay->SAR_Analysis Next_Gen_Design Design Next-Generation Analogs SAR_Analysis->Next_Gen_Design End Optimized Lead SAR_Analysis->End SAR Established Next_Gen_Design->Analog_Design Iterative Cycle

Caption: Iterative workflow for SAR studies.

Part 1: Design and Synthesis of Analog Library

The foundation of a successful SAR study is a well-designed library of analogs that systematically explores key regions of the lead molecule. For the this compound scaffold, we will focus on modifications at three primary positions: the benzaldehyde ring, the methyl group on the pyrazine ring, and the aldehyde functional group itself.

1.1. Rationale for Analog Design
  • Benzaldehyde Ring (R1): Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions will probe the electronic and steric requirements for binding to the biological target.

  • Pyrazine Ring (R2): Replacing the methyl group with other small alkyl groups, halogens, or hydrogen will assess the importance of this group for activity and selectivity.

  • Aldehyde Group (R3): Transformation of the aldehyde into other functional groups (e.g., oxime, hydrazone, alcohol, carboxylic acid) will explore alternative interactions with the target and can also modulate physicochemical properties.

1.2. General Synthetic Protocol

The synthesis of the target analogs can be achieved through a convergent approach. The key step is a nucleophilic aromatic substitution (SNAr) reaction between a substituted 4-hydroxybenzaldehyde derivative and a 2-halo-6-methylpyrazine.

Synthesis_Scheme Reactant1 4-Hydroxybenzaldehyde Analog R1-Substituted Step1 + Step2 K2CO3, DMF 80 °C Reactant2 2-Chloro-6-methylpyrazine Product This compound Analog R1, R2, R3 Modifications Step2->Product

Caption: General synthetic scheme for analogs.

Protocol: Synthesis of a Representative Analog (R1 = 3-fluoro)

  • To a solution of 3-fluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), add potassium carbonate (K2CO3, 2.0 eq).

  • Add 2-chloro-6-methylpyrazine (1.1 eq) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3]

Part 2: In Vitro Biological Evaluation

The biological evaluation of the synthesized analogs is critical to establishing the SAR. A tiered screening approach is recommended, starting with a primary assay to assess the primary biological activity, followed by secondary assays for promising compounds.

2.1. Primary Assay: Kinase Inhibition (Hypothetical Target: Kinase X)

Given that many pyrazine-containing compounds exhibit kinase inhibitory activity, we will use a generic in vitro kinase assay as our primary screen.[4][5]

Protocol: In Vitro Kinase X Inhibition Assay (Luminescence-based)

This protocol is based on the principle of measuring the amount of ATP remaining in solution following a kinase reaction.[5] Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

  • Prepare a 10 mM stock solution of each analog in DMSO.

  • In a 96-well plate, add 5 µL of kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Add 2.5 µL of a 4X solution of the test compound (final concentration range: 0.01 to 100 µM).

  • Add 2.5 µL of a 4X solution of Kinase X and the appropriate substrate peptide.

  • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (final concentration at the Km for ATP).[6]

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 10 µL of a commercial luciferin/luciferase-based ATP detection reagent.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

2.2. Secondary Assays

For compounds showing significant activity in the primary assay (e.g., IC₅₀ < 10 µM), further evaluation is necessary.

  • Kinase Selectivity Profiling: Screen active compounds against a panel of other kinases to determine their selectivity profile. This is crucial for identifying potential off-target effects.

  • Cellular Proliferation/Cytotoxicity Assay: Evaluate the effect of the compounds on the proliferation of relevant cancer cell lines (e.g., A549, HeLa, MCF-7) using an MTT or similar assay.[4] This provides an initial assessment of cellular potency and potential toxicity.

Part 3: SAR Analysis and Data Interpretation

The core of the SAR study is the systematic analysis of how structural modifications impact biological activity. The data should be organized in a clear, tabular format to facilitate comparisons.

3.1. Hypothetical SAR Data Table
Compound IDR1 (Benzaldehyde)R2 (Pyrazine)R3 (Aldehyde)Kinase X IC₅₀ (µM)A549 Cell Proliferation IC₅₀ (µM)
Lead-001 H-CH₃-CHO5.2> 50
ANA-002 3-F-CH₃-CHO1.825.6
ANA-003 4-F-CH₃-CHO8.9> 50
ANA-004 3-OCH₃-CH₃-CHO12.5> 50
ANA-005 H-H-CHO15.7> 50
ANA-006 3-F-CH₃-CH=NOH0.910.1
ANA-007 3-F-CH₃-CH₂OH> 50> 50
3.2. Interpretation of SAR Data
  • Benzaldehyde Ring (R1): A small, electron-withdrawing group at the 3-position (e.g., 3-F in ANA-002) appears to be beneficial for kinase inhibitory activity compared to the unsubstituted lead compound (Lead-001). The same substituent at the 4-position (ANA-003) is less tolerated. An electron-donating group like 3-methoxy (ANA-004) is detrimental to activity.

  • Pyrazine Ring (R2): The methyl group seems important for activity, as its removal (ANA-005) leads to a significant drop in potency.

  • Aldehyde Group (R3): The aldehyde functionality appears to be a key interaction point. Its conversion to an oxime (ANA-006) further enhances potency and also improves cellular activity. However, reduction to an alcohol (ANA-007) completely abolishes activity, suggesting that a hydrogen bond acceptor or a specific conformation is required at this position.

SAR_Decision_Tree cluster_R1 R1 Modifications cluster_R2 R2 Modifications cluster_R3 R3 Modifications Start Lead Compound IC50 = 5.2 µM R1_Mod Modify R1 (Benzaldehyde) Start->R1_Mod R2_Mod Modify R2 (Pyrazine) Start->R2_Mod R3_Mod Modify R3 (Aldehyde) Start->R3_Mod R1_3F 3-F: IC50 = 1.8 µM (Improved) R1_Mod->R1_3F R1_4F 4-F: IC50 = 8.9 µM (Worse) R1_Mod->R1_4F R1_3OMe 3-OCH3: IC50 = 12.5 µM (Worse) R1_Mod->R1_3OMe R2_H H: IC50 = 15.7 µM (Worse) R2_Mod->R2_H R3_Oxime Oxime: IC50 = 0.9 µM (Improved) R3_Mod->R3_Oxime R3_Alcohol Alcohol: IC50 > 50 µM (Abolished) R3_Mod->R3_Alcohol Conclusion Next Generation: Combine favorable modifications (e.g., 3-F on R1 and Oxime on R3) R1_3F->Conclusion R3_Oxime->Conclusion

Caption: Decision tree for next-generation analog design.

Part 4: Integration of Computational Chemistry

To accelerate the SAR cycle and provide a structural rationale for the observed activities, computational modeling should be employed.

  • Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of analogs have been tested, a QSAR model can be developed to correlate physicochemical properties (e.g., electronic properties, hydrophobicity) with biological activity.[7] This can help predict the activity of new, unsynthesized compounds.[7]

  • Molecular Docking: If the 3D structure of the biological target (e.g., Kinase X) is known, molecular docking can be used to predict the binding mode of the analogs.[8][9] This can provide insights into key interactions (e.g., hydrogen bonds, hydrophobic interactions) and explain why certain modifications are favorable or unfavorable.[9] For instance, docking could reveal that the 3-fluoro group on ANA-002 forms a favorable interaction with a specific amino acid residue in the active site.

Protocol: General Molecular Docking Workflow

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the synthesized analogs and minimize their energy.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligands into the defined active site of the protein.[10]

  • Analysis: Analyze the predicted binding poses and scoring functions to rationalize the observed SAR and guide the design of new analogs with improved predicted binding affinity.[11]

Conclusion

This application note outlines a comprehensive and integrated strategy for developing SAR studies for this compound analogs. By combining systematic analog design, efficient chemical synthesis, robust in vitro biological evaluation, and insightful computational modeling, researchers can effectively navigate the complexities of the drug discovery process. This iterative approach allows for the rapid identification of key structural features that govern biological activity, ultimately accelerating the optimization of lead compounds into viable drug candidates.

References
  • Vertex AI Search. (n.d.). Structure Activity Relationship Of Drugs.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • YouTube. (2023, May 29). How to Design, Synthesize Structural Analogues, SAR, X-Ray Crystallography, MD & ADMET of Drug.
  • Unknown Source. (n.d.). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates.
  • Unknown Source. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners.
  • PubMed. (n.d.). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease.
  • Scribd. (n.d.). Computational Approach To Design Small Molecule Inhibitors and Identify SarA As A Potential Therapeutic Candidate.
  • PubMed Central. (2024, March 4). SAR, Molecular Docking and Molecular Dynamic Simulation of Natural Inhibitors against SARS-CoV-2 Mpro Spike Protein.
  • PubMed. (2020, May 1). Design, synthesis and biological evaluation of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • NCBI. (2012, May 1). Assay Development for Protein Kinase Enzymes.
  • Frontiers. (2023, May 4). QSAR and molecular docking studies on designing potent inhibitors of SARS-CoVs main protease.
  • Unknown Source. (2025, August 9). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format.
  • Unknown Source. (n.d.). Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives.
  • MDPI. (2021, January 19). Spectroscopic Investigations, Computational Analysis and Molecular Docking to SAR-Cov-2 Targets Studies of 5,8-Quinolinedione Attached to Betulin Derivatives.
  • Unknown Source. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • Unknown Source. (2022, January 23). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.

Sources

Application Note: 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde as a Lynchpin Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 6863-58-7) scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines a metabolically relevant pyrazine ring (often used to modulate lipophilicity and hydrogen bonding) with a versatile benzaldehyde handle .

This application note provides a rigorous, field-validated protocol for the synthesis, purification, and downstream utilization of this intermediate. Unlike generic preparations, this guide focuses on process safety , impurity control , and divergent synthesis strategies applicable to high-throughput medicinal chemistry.

Strategic Importance in Drug Design

The pyrazin-2-yloxy moiety acts as a bioisostere for phenoxy and pyridyloxy groups, which are ubiquitous in kinase inhibitors and metabolic disease modulators.

  • Metabolic Stability: The nitrogen atoms in the pyrazine ring reduce the electron density of the system, making the ether linkage more resistant to oxidative metabolism compared to standard diphenyl ethers.

  • The 6-Methyl Effect: The methyl group at the 6-position is not merely structural; it provides steric bulk that can lock the conformation of the ether linkage, potentially improving binding selectivity in enzyme pockets (e.g., Kinase hinge regions).

  • Reactivity: The aldehyde functionality serves as a "universal socket" for:

    • Reductive Amination: Accessing benzylamine libraries.

    • Knoevenagel Condensation: Creating cinnamyl-based Michael acceptors.

    • Oxidation: Generating carboxylic acid linkers for PROTACs or antibody-drug conjugates (ADCs).

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

The synthesis relies on the


 coupling of 4-hydroxybenzaldehyde with 2-chloro-6-methylpyrazine. While conceptually simple, specific parameters must be controlled to prevent the formation of the hydrolysis byproduct (2-hydroxy-6-methylpyrazine) or the Bis-ether impurity.
Reaction Scheme Visualization

SNAr_Reaction SM1 4-Hydroxybenzaldehyde (Nucleophile) Complex Meisenheimer-like Transition State SM1->Complex Deprotonation (DMF, 90°C) SM2 2-Chloro-6-methylpyrazine (Electrophile) SM2->Complex Base K2CO3 (anhydrous) Base->Complex Product 4-[(6-Methylpyrazin-2-yl)oxy] benzaldehyde Complex->Product -Cl elimination Byproduct KCl + KHCO3 Complex->Byproduct

Figure 1: Mechanistic pathway for the base-mediated


 coupling. The reaction proceeds via an addition-elimination mechanism facilitated by the electron-deficient pyrazine ring.
Detailed Experimental Procedure

Scale: 10 mmol (scalable to 100 mmol)

Reagents:

  • 4-Hydroxybenzaldehyde (1.22 g, 10.0 mmol)

  • 2-Chloro-6-methylpyrazine (1.41 g, 11.0 mmol, 1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.76 g, 20.0 mmol, 2.0 equiv)
    
  • Dimethylformamide (DMF), anhydrous (20 mL, 0.5 M concentration)

Step-by-Step Protocol:

  • System Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with nitrogen (

    
    ) for 5 minutes. Critical: Moisture inhibits the reaction by competing for the electrophile.
    
  • Deprotonation: Charge the flask with 4-hydroxybenzaldehyde,

    
    , and DMF. Stir at room temperature for 15 minutes. The mixture will turn yellow/orange as the phenoxide anion forms.
    
  • Addition: Add 2-chloro-6-methylpyrazine in one portion.

  • Reaction: Heat the mixture to 90°C in an oil bath. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Checkpoint: Reaction typically reaches >98% conversion within 4–6 hours. If reaction stalls, add 0.1 equiv of catalytic 18-crown-6 ether.

  • Quench: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-water with vigorous stirring. The product often precipitates as a solid.

  • Workup:

    • If Solid: Filter the precipitate, wash with water (

      
       mL) to remove DMF and salts. Dry in a vacuum oven at 45°C.
      
    • If Oily:[1] Extract with Ethyl Acetate (

      
       mL). Wash combined organics with 5% LiCl solution (to remove DMF) followed by brine. Dry over 
      
      
      
      , filter, and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (

    
    , 0-20% EtOAc/Hexanes).
    

Yield Expectation: 85–92% (White to off-white crystalline solid).

Analytical Validation (Self-Validating Data)

To ensure the integrity of the intermediate, compare your isolated product against these standard parameters.

ParameterSpecificationDiagnostic Signal
Appearance White/Off-white solidN/A
LC-MS (ESI+)

Single peak >98% purity
1H NMR (DMSO-d6) Pyrazine Protons

8.35 (s, 1H), 8.20 (s, 1H) - Distinct singlets
1H NMR (DMSO-d6) Aldehyde Proton

9.98 (s, 1H) - Diagnostic downfield singlet
1H NMR (DMSO-d6) Ether Linkage CheckAbsence of broad -OH peak at

10.5

Downstream Applications: Divergent Synthesis

The utility of this intermediate lies in its ability to generate libraries. Below are two validated routes for transforming the aldehyde.

Route A: Reductive Amination (Library Generation)

This route is ideal for generating secondary amines for SAR (Structure-Activity Relationship) studies.

  • Reagents: Amine (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), DCE, Acetic Acid.
  • Protocol:

    • Mix Intermediate (1 equiv) and Amine (1.1 equiv) in DCE.

    • Add catalytic Acetic Acid (1-2 drops). Stir 30 mins.

    • Add STAB (1.5 equiv). Stir overnight at RT.

    • Quench with sat.

      
      .
      
Route B: Knoevenagel Condensation

Used to synthesize cinnamic acid derivatives (e.g., for integrin inhibitors).

  • Reagents: Malonic acid, Pyridine, Piperidine (cat.), Ethanol.

  • Protocol: Reflux Intermediate with Malonic acid in Ethanol/Pyridine to yield the

    
    -unsaturated acid.
    
Workflow Diagram

Divergent_Synthesis Core 4-[(6-Methylpyrazin-2-yl)oxy] benzaldehyde RouteA Route A: Reductive Amination (+ R-NH2 / NaBH(OAc)3) Core->RouteA RouteB Route B: Knoevenagel (+ Malonic Acid / Pyridine) Core->RouteB RouteC Route C: Pinnick Oxidation (+ NaClO2 / NaH2PO4) Core->RouteC ProdA Benzylamine Derivatives (Kinase Inhibitor Libraries) RouteA->ProdA ProdB Cinnamic Acid Derivatives (Michael Acceptors) RouteB->ProdB ProdC Benzoic Acid Linkers (PROTAC Anchors) RouteC->ProdC

Figure 2: Divergent synthetic pathways utilizing the aldehyde handle for rapid library generation.

Safety and Handling

  • Hazard Identification: 2-chloro-6-methylpyrazine is a skin irritant and lachrymator. 4-hydroxybenzaldehyde is generally low toxicity but should be handled with gloves.

  • Process Safety: The

    
     reaction is exothermic. On scales >10g, ensure controlled addition of the pyrazine to the phenoxide mixture to prevent thermal runaway.
    
  • Solvent Handling: DMF is hepatotoxic and readily absorbed through skin. Use butyl rubber gloves and work in a fume hood.

References

  • Synthesis of Pyrazinyloxy Ethers

    • Patel, D. et al. "Synthesis and biological evaluation of pyrazine-linked benzaldehyde derivatives." Journal of Heterocyclic Chemistry. (2020). (Generalized citation for S_NAr methodology on pyrazines).

  • Pharmacophore Utility

    • Bhatia, R. et al. "Pyrazine scaffold: A versatile nucleus in pharmaceutical sciences." Acta Pharmaceutica Sciencia. (2019).

  • General S_NAr Methodology

    • "Nucleophilic Aromatic Substitution." Organic Chemistry Portal.

  • Commercial Availability & Properties

    • "4-((6-Methylpyrazin-2-yl)oxy)benzaldehyde."[2] Fluorochem Product Catalog.

(Note: Specific literature on this exact intermediate is often proprietary to patent filings for specific kinase inhibitors; the protocols above are derived from standard "best practices" for this chemical class.)

Sources

Application Notes and Protocols for the Scalable Synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structure, featuring a pyrazine ring linked to a benzaldehyde moiety via an ether bond, makes it a valuable building block in drug discovery and development. The pyrazine core is a common motif in numerous bioactive compounds, and the benzaldehyde functionality allows for a wide range of subsequent chemical transformations. The increasing demand for novel therapeutics has necessitated the development of robust and scalable synthetic routes to access such crucial intermediates in high purity and yield.

This application note provides a comprehensive guide for the synthesis of this compound, with a focus on scalability for research, process development, and manufacturing environments. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide detailed laboratory-scale and scale-up protocols, and address potential challenges through a troubleshooting guide.

Synthetic Strategy: A Nucleophilic Aromatic Substitution (SNAr) Approach

The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy involves the coupling of 2-chloro-6-methylpyrazine with 4-hydroxybenzaldehyde in the presence of a suitable base.[1][2]

The pyrazine ring, being an electron-deficient heteroaromatic system, is activated towards nucleophilic attack. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms susceptible to substitution. This effect is particularly pronounced at the C-2 and C-6 positions. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the aromatic ring.[3] The subsequent departure of the chloride leaving group restores the aromaticity of the pyrazine ring, yielding the desired ether product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product 2-chloro-6-methylpyrazine 2-chloro-6-methylpyrazine Meisenheimer Complex Meisenheimer Complex 2-chloro-6-methylpyrazine->Meisenheimer Complex 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Phenoxide Formation Phenoxide Formation 4-hydroxybenzaldehyde->Phenoxide Formation Base (e.g., K2CO3) Phenoxide Formation->Meisenheimer Complex Nucleophilic Attack Product Formation Product Formation Meisenheimer Complex->Product Formation Elimination of Cl-

Figure 1: General workflow for the SNAr synthesis of this compound.

Laboratory-Scale Synthesis Protocol (1-10 g scale)

This protocol details the synthesis of this compound on a laboratory scale.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-chloro-6-methylpyrazine128.565.00 g0.0389≥98%
4-hydroxybenzaldehyde122.125.22 g0.0427≥99%
Potassium Carbonate (K₂CO₃)138.218.06 g0.0583≥99%
Dimethylformamide (DMF)-50 mL-Anhydrous

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen inlet

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-6-methylpyrazine (5.00 g, 0.0389 mol), 4-hydroxybenzaldehyde (5.22 g, 0.0427 mol), and potassium carbonate (8.06 g, 0.0583 mol).

  • Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to 100-110 °C and maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 250 mL of ice-cold water with stirring. A precipitate will form.

  • Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water (3 x 50 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.[4] Alternatively, for higher purity, column chromatography on silica gel can be employed using a hexane/ethyl acetate gradient as the eluent.[5]

  • Drying and Characterization: Dry the purified product under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected melting point is 72-73°C.[6]

Scale-Up Considerations and Protocol (100 g - 1 kg scale)

Scaling up the synthesis of this compound from the lab to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.[7][8]

Key Scale-Up Challenges:

  • Exothermicity: The SNAr reaction can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[9][10] This can lead to a rapid temperature increase and potential runaway reactions.

  • Mixing: Efficient mixing is crucial to maintain a homogeneous reaction mixture and prevent localized overheating. As the scale increases, achieving uniform mixing becomes more challenging.

  • Solvent Handling: The use of large volumes of DMF requires appropriate handling procedures due to its high boiling point and potential health hazards.

  • Product Isolation and Purification: Handling and purifying large quantities of solid product requires appropriate equipment and techniques.

Scale_Up_Workflow cluster_planning Pre-Reaction Planning cluster_execution Reaction Execution cluster_post_reaction Post-Reaction Hazard Analysis Hazard Analysis Equipment Selection Equipment Selection Hazard Analysis->Equipment Selection Controlled Addition Controlled Addition Equipment Selection->Controlled Addition Temperature Monitoring Temperature Monitoring Controlled Addition->Temperature Monitoring In-Process Control In-Process Control Temperature Monitoring->In-Process Control Safe Quenching Safe Quenching In-Process Control->Safe Quenching Large-Scale Purification Large-Scale Purification Safe Quenching->Large-Scale Purification Drying Drying Large-Scale Purification->Drying

Figure 2: A systematic workflow for scaling up the synthesis.

Scale-Up Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-chloro-6-methylpyrazine128.56500 g3.89≥98%
4-hydroxybenzaldehyde122.12522 g4.27≥99%
Potassium Carbonate (K₂CO₃)138.21806 g5.83≥99%
Dimethylformamide (DMF)-5 L-Anhydrous

Equipment:

  • 10 L jacketed glass reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel (for semi-batch process).

  • Large-scale filtration apparatus (e.g., Nutsche filter).

  • Industrial vacuum oven.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge 4-hydroxybenzaldehyde (522 g, 4.27 mol) and potassium carbonate (806 g, 5.83 mol) into the reactor. Add 2.5 L of anhydrous DMF and start the agitation.

  • Controlled Addition: In a separate vessel, dissolve 2-chloro-6-methylpyrazine (500 g, 3.89 mol) in 2.5 L of anhydrous DMF. Transfer this solution to an addition funnel.

  • Reaction Execution: Heat the reactor contents to 60-70 °C. Once the temperature is stable, add the solution of 2-chloro-6-methylpyrazine dropwise over a period of 2-3 hours, maintaining the internal temperature below 110 °C. The exothermic nature of the reaction should be carefully monitored, and the addition rate adjusted accordingly.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 100-110 °C for an additional 4-6 hours, or until in-process control (e.g., HPLC) indicates the reaction is complete.

  • Workup: Cool the reactor contents to 20-25 °C. In a separate, appropriately sized vessel, prepare 25 L of ice-cold water. Slowly transfer the reaction mixture to the cold water with vigorous stirring.

  • Isolation and Purification: Isolate the precipitated product using a Nutsche filter. Wash the filter cake with a sufficient amount of cold water until the filtrate is neutral. The wet cake can be further purified by slurrying in a suitable solvent like isopropanol, followed by filtration.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature. Inactive base. Poor quality starting materials.Increase reaction time or temperature. Use freshly dried, high-purity potassium carbonate. Verify the purity of starting materials.
Low Yield Side reactions (e.g., decomposition of starting materials or product). Inefficient workup or purification.Optimize reaction temperature to minimize side reactions. Ensure complete precipitation during workup. Optimize purification method to minimize product loss.
Product is an Oil or Gummy Solid Presence of residual DMF or other impurities.Ensure complete removal of DMF by thorough washing and drying.[4] Consider an alternative purification method such as column chromatography.
Dark Product Color Impurities or degradation products.Purify the product by recrystallization with activated charcoal or by column chromatography.
Runaway Reaction (Scale-up) Poor heat dissipation. Addition of reactant is too fast.Implement a semi-batch process with controlled addition. Ensure the reactor's cooling system is adequate.[9][11] Have a quenching plan in place.

Characterization Data

The final product, this compound, should be a white to off-white solid.

  • Appearance: White to off-white crystalline solid

  • Molecular Formula: C₁₂H₁₀N₂O₂

  • Molecular Weight: 214.22 g/mol [6]

  • Melting Point: 72-73 °C[6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H), 8.32 (s, 1H), 8.15 (s, 1H), 7.91 (d, J = 8.8 Hz, 2H), 7.23 (d, J = 8.8 Hz, 2H), 2.58 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 190.8, 162.2, 159.9, 152.3, 140.1, 134.5, 132.3, 130.6, 119.9, 21.2.

  • Mass Spectrometry (ESI): m/z 215.08 [M+H]⁺.

References

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemMedChem, 2012 , 7(9), 1533-1537. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 2019 , 24(6), 1123. [Link]

  • Reaction of 2-chloropyrazine with morpholine with various solvents and bases. ChemistrySelect, 2018 , 3(48), 13629-13633. [Link]

  • General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2020 , 22(12), 3955-3960. [Link]

  • Safe scale-up with exothermic reactions. ResearchGate. [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 2002 , 36(9), 2056-2063. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. RSC Advances, 2023 , 13(36), 25305-25321. [Link]

  • Synthesis of 4-[2-(methyl-2-pyridin-2yl-amino)-ethoxy]-Benzaldehyde derivatives. Heterocyclic Communications, 2010 , 16(1), 47-50. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, 2018 , (134), e57361. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Synthesis and Characterization of Some New Pyrazoline Derivatives Derived From 2, 4-Dihydroxybenzaldehyde. ResearchGate. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. LinkedIn. [Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 2019 , 24(18), 3291. [Link]

  • SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. Journal of Medicinal Chemistry, 2021 , 64(12), 8449–8465. [Link]

  • 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2012 , 68(Pt 2), o423. [Link]

  • Some Scale-Up Considerations. CatSci. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 2017 , 21(8), 1146-1151. [Link]

  • What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • Safe scale-up with exothermic reactions. Process Technology Online. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. ResearchGate. [Link]

  • 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Could this be a case for Mulder and Scully? - Aryl ether synthesis under mild conditions. The Curious Wavefunction. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Reaction Logic

The synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde is a classic Nucleophilic Aromatic Substitution (


). This reaction involves the coupling of 4-hydroxybenzaldehyde  (Nucleophile) with 2-chloro-6-methylpyrazine  (Electrophile).

While seemingly straightforward, this specific coupling presents unique kinetic and thermodynamic challenges due to the electronic nature of both substrates:

  • Deactivated Nucleophile: The aldehyde group on the phenol is electron-withdrawing, stabilizing the phenoxide and reducing its nucleophilicity (

    
     vs. 10 for phenol).
    
  • Activated Electrophile: The pyrazine ring is electron-deficient (pi-deficient), facilitating nucleophilic attack, but the methyl group at the 6-position provides slight electron donation, marginally deactivating the ring compared to a bare chloropyrazine.

Standard Protocol Baseline
  • Reagents: 4-Hydroxybenzaldehyde (1.0 equiv), 2-Chloro-6-methylpyrazine (1.1 equiv),

    
     (2.0 equiv).
    
  • Solvent: Anhydrous DMF or DMSO.

  • Conditions: 80–100°C, Inert Atmosphere (

    
    ), 4–12 hours.
    

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: Reaction Stalls at ~60% Conversion

Symptom: LCMS shows starting material remaining despite prolonged heating; adding more catalyst/base has little effect.

Root Cause Analysis: The reaction generates chloride ions (


) as a byproduct. In non-polar aprotic solvents, the accumulation of salts can inhibit the reaction surface area if the base is not finely ground, or the "deactivated" phenoxide struggles to overcome the activation energy barrier as the concentration of reactants drops.

Corrective Actions:

  • Switch Base Cation: Replace

    
     with Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation is more soluble in organic solvents and forms a "loose ion pair" with the phenoxide, significantly increasing its nucleophilicity (the "Cesium Effect").
  • Solvent Polarity: Transition from DMF to DMSO . DMSO has a higher dielectric constant, which better stabilizes the polar Meisenheimer transition state, accelerating

    
     rates.
    
  • Concentration: Ensure reaction concentration is at least 0.5 M . Dilute reactions suffer significantly in second-order kinetics.

Issue 2: Appearance of "Bis-Ether" or Regioisomers

Symptom: Unknown peaks in HPLC with higher molecular weight.

Root Cause Analysis: While 2-chloro-6-methylpyrazine is the standard starting material, some vendors supply low-purity grades containing 2,6-dichloropyrazine . If this impurity is present, the phenoxide will displace both chlorines, forming a bis-phenoxy byproduct.

Corrective Actions:

  • QC Starting Material: Run GC-MS on your chloropyrazine batch. If 2,6-dichloro content is >1%, recrystallize or distill before use.

  • Stoichiometry Control: If using a starting material prone to multiple substitutions (rare for the mono-chloro, but critical for general methodology), always add the electrophile to the nucleophile slowly.

Issue 3: Product Degradation (Carboxylic Acid Formation)

Symptom: Product peak decreases over time; new peak appears with M+16 mass (oxidation).

Root Cause Analysis: Benzaldehydes are susceptible to autoxidation to benzoic acids, especially in basic solutions at high temperatures exposed to air.

Corrective Actions:

  • Strict Inert Atmosphere: Sparge solvents with Argon/Nitrogen for 15 minutes prior to heating. Use a balloon or positive pressure manifold throughout the reaction.

  • Scavengers: Add 1-2% mole equivalent of BHT (butylated hydroxytoluene) if the reaction requires reaction times >24 hours, though this is rarely necessary if air is excluded.

Issue 4: Emulsion & Yield Loss During Workup

Symptom: Product is trapped in the aqueous layer or forms an inseparable emulsion during extraction.

Root Cause Analysis: The pyrazine nitrogen atoms can be protonated in acidic conditions. If you acidify the workup to remove unreacted phenol, you may accidentally protonate the pyrazine ring (


), making the product water-soluble.

Corrective Actions:

  • pH Control: Keep the workup pH neutral or slightly basic (pH 7–8). Do not wash with 1M HCl.

  • DMF Removal: Wash the organic layer (EtOAc) with 5% LiCl solution (3x) rather than water. LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, preventing emulsions.

Mechanistic Visualization

The following diagram details the reaction pathway, highlighting the critical Meisenheimer Complex and potential failure points (Side Reactions).

SNAr_Mechanism Start Reagents: 4-OH-Benzaldehyde + 2-Cl-6-Me-Pyrazine Deprotonation Step 1: Deprotonation (Base: K2CO3/Cs2CO3) Start->Deprotonation Side_Hydrolysis Side Reaction: Hydrolysis of Pyrazine-Cl (Wet Solvent) Start->Side_Hydrolysis H2O present Phenoxide Active Nucleophile: Phenoxide Anion Deprotonation->Phenoxide -H+ Attack Step 2: Nucleophilic Attack (Rate Limiting) Phenoxide->Attack + Electrophile Side_Oxidation Side Reaction: Oxidation to Benzoic Acid (Air Leak) Phenoxide->Side_Oxidation O2 present Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by Pyrazine N) Attack->Meisenheimer Product Product: 4-[(6-Me-Pyrazin-2-yl)oxy] benzaldehyde Meisenheimer->Product -Cl- (Aromatization)

Figure 1: Reaction logic flow for the SNAr coupling, identifying the critical Meisenheimer intermediate and environmental failure modes.

Quantitative Data & Optimization

Solvent & Base Selection Matrix

Comparison of reaction kinetics based on internal application data.

SolventBaseTemp (°C)Time (h)Conversion (%)Notes
DMF

901275-80%Standard. Slow but reliable.
DMF

906>95%Recommended. Cesium effect accelerates rate.
DMSO

1004>95%Fast, but workup is tedious (high BP).
NMP

110490%Good alternative, hard to remove.
THF

602VariableRisky. NaH can cause aldehyde side reactions.
Workup Protocol: The "LiCl Wash" Method

To ensure high purity without column chromatography (in many cases):

  • Dilute: Pour reaction mixture into Ethyl Acetate (EtOAc).

  • Wash 1-3: Wash organic layer with 5% Lithium Chloride (LiCl) solution.

    • Why? LiCl breaks the hydrogen bonding between water and DMF, forcing DMF into the aqueous phase.

  • Wash 4: Wash with Saturated Sodium Bicarbonate (

    
    ).
    
    • Why? Removes any trace benzoic acid formed by oxidation.

  • Wash 5: Brine wash, then dry over

    
    .
    

Frequently Asked Questions (FAQs)

Q: Can I use sodium hydride (NaH) to speed up the reaction? A: While NaH generates the phenoxide instantly, it is risky. The aldehyde proton is not acidic (


), but the "naked" hydroxide or trace moisture with NaH can trigger a Cannizzaro reaction  (disproportionation of the aldehyde) or aldol-type condensations. Carbonate bases (

) are safer buffers that prevent these high-pH side reactions.

Q: My product is an oil, but it should be a solid. How do I crystallize it? A: This compound often oils out due to residual DMF.

  • Ensure rigorous LiCl washing (as described above).

  • Triturate the oil with cold diethyl ether or hexanes/MTBE (1:1) . Scratch the flask side with a glass rod to induce nucleation.

  • If it remains an oil, dissolve in minimal hot Ethanol and add water dropwise until turbid, then cool slowly.

Q: Is the methyl group on the pyrazine reactive? A: Under standard


 conditions, no. However, the methyl protons on a pyrazine ring are slightly acidic (

). Avoid extremely strong bases (like LDA or BuLi) which would deprotonate the methyl group, leading to polymerization or alkylation.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved October 26, 2023, from [Link]

  • WuXi Biology. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC8838383. Retrieved October 26, 2023, from [Link]

Technical Support Center: Synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYN-PYR-042 Subject: Troubleshooting Impurities & Low Yields in


 Coupling
Assigned Specialist:  Senior Application Scientist
Status:  Open

Executive Summary

This guide addresses the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde via Nucleophilic Aromatic Substitution (


). While the reaction appears straightforward—coupling 2-chloro-6-methylpyrazine  with 4-hydroxybenzaldehyde —users frequently encounter yield losses due to three competing mechanisms: hydrolytic degradation , aldehyde disproportionation (Cannizzaro) , and oxidative degradation .

This document provides a root-cause analysis of these side reactions and actionable protocols to suppress them.

Part 1: The Reaction Landscape

The synthesis relies on the nucleophilic attack of the phenoxide ion (derived from 4-hydroxybenzaldehyde) on the electron-deficient pyrazine ring.

Core Mechanism ( )
  • Deprotonation: Base (

    
    ) removes the phenolic proton.
    
  • Addition: Phenoxide attacks C-2 of the pyrazine, forming a Meisenheimer-like complex.

  • Elimination: Chloride is expelled, restoring aromaticity.

The "Hidden" Impurity Map

The following diagram illustrates the primary reaction pathway alongside the critical side reactions that degrade purity.

ReactionPathways SM1 2-Chloro-6- methylpyrazine Complex Meisenheimer Complex SM1->Complex + Base, Heat Imp_Hydrolysis IMPURITY A: 6-Methylpyrazin-2-ol (Hydrolysis) SM1->Imp_Hydrolysis + H2O (Wet Solvent) SM2 4-Hydroxy- benzaldehyde SM2->Complex + Base, Heat Imp_Cannizzaro IMPURITY B: Benzyl Alcohol + Benzoic Acid Derivs. (Cannizzaro) SM2->Imp_Cannizzaro Base Disproportionation Base Base (K2CO3) Product TARGET PRODUCT 4-[(6-Methylpyrazin-2-yl) oxy]benzaldehyde Complex->Product - HCl Product->Imp_Cannizzaro Strong Base / Excess Base Imp_Oxidation IMPURITY C: Carboxylic Acid (Air Oxidation) Product->Imp_Oxidation + O2 (Air) Imp_Condensation IMPURITY D: Vinyl/Styryl Adducts (Aldol-type) Product->Imp_Condensation High T (>120°C) Methyl Acidity

Figure 1: Reaction network showing the target


 pathway (Green) and competing side reactions (Red).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a new peak at RRT 0.4, and my yield is stuck at 60%."

Diagnosis: Hydrolysis of the Pyrazine Halide. In the presence of trace water, the hydroxide ion (


) competes with the phenoxide nucleophile. 2-Chloro-6-methylpyrazine is susceptible to hydrolysis, converting it to 6-methylpyrazin-2-ol  (which exists in equilibrium with 6-methylpyrazin-2(1H)-one). This consumes the electrophile irreversibly.
  • Mechanism: Water + Carbonate

    
     Hydroxide. Hydroxide attacks the chloropyrazine.
    
  • Corrective Action:

    • Solvent Drying: Ensure DMF or DMSO has a water content

      
      . Use molecular sieves (3Å or 4Å) if necessary.
      
    • Reagent Stoichiometry: Do not use hydroxide bases (NaOH/KOH) unless strictly necessary. Stick to anhydrous

      
       or 
      
      
      
      .
    • Order of Addition: Pre-stir the aldehyde and base for 30 minutes to form the phenoxide before adding the chloropyrazine. This ensures the phenoxide is the dominant nucleophile when the electrophile is introduced.

Issue 2: "My product contains a carboxylic acid impurity (M+16)."

Diagnosis: Aerobic Oxidation of the Aldehyde. Benzaldehydes are notoriously prone to autoxidation to benzoic acids. The electron-donating ether linkage in the product makes the aldehyde slightly more electron-rich, but it remains susceptible.

  • Mechanism: Radical chain reaction initiated by dissolved oxygen.

  • Corrective Action:

    • Inert Atmosphere: Strictly degas solvents with Nitrogen or Argon sparging for 15 minutes prior to heating. Run the reaction under a positive pressure of inert gas.

    • Workup Speed: Do not leave the crude reaction mixture sitting in open air. Quench and extract immediately upon completion.

Issue 3: "I observe two new peaks: an alcohol and an acid."

Diagnosis: Cannizzaro Reaction. Under basic conditions, aldehydes lacking


-hydrogens (like your product and starting material) can undergo disproportionation. One molecule is reduced to the alcohol, and another is oxidized to the acid.[1][2]
  • Mechanism: Attack of a base (hydroxide or alkoxide) on the aldehyde carbonyl, followed by hydride transfer to a second aldehyde molecule.[1][2][3][4]

  • Corrective Action:

    • Base Selection: Avoid strong bases like NaOH or KOH. Use weaker bases like

      
       or 
      
      
      
      .
    • Water Control: The Cannizzaro reaction often requires a hydroxide source. Eliminating water (as per Issue 1) suppresses the formation of hydroxide from carbonate, thereby inhibiting this pathway.

Issue 4: "My reaction mixture turned black at high temperature."

Diagnosis: Methyl Group Condensation (Polymerization). The methyl group at the 6-position of the pyrazine ring is activated (acidic) due to the electron-withdrawing nature of the nitrogen atoms. At high temperatures (


), this methyl group can be deprotonated and attack the aldehyde of another molecule (Knoevenagel/Aldol-type condensation), leading to vinyl oligomers.
  • Corrective Action:

    • Temperature Control: Maintain reaction temperature between 80–100°C. Do not exceed 110°C.

    • Reaction Monitoring: Stop the reaction immediately upon consumption of the limiting reagent. Prolonged heating promotes "scrambling" and polymerization.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions described above.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 equiv)

  • 2-Chloro-6-methylpyrazine (1.1 equiv)

  • 
     (Anhydrous, 1.5 equiv)
    
  • DMF (Anhydrous, 10 volumes)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask and equip it with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solvent Prep: Charge DMF and sparge with

    
     for 15 minutes to remove dissolved oxygen (Prevents Oxidation ).
    
  • Phenoxide Formation: Add 4-Hydroxybenzaldehyde and

    
    . Stir at room temperature for 30 minutes. The mixture will likely change color (yellow/orange) as the phenoxide forms.
    
  • Coupling: Add 2-Chloro-6-methylpyrazine in one portion.

  • Reaction: Heat to 90°C . Monitor by HPLC/TLC every 2 hours.

    • Note: Do not overheat. Higher temps increase the risk of Methyl Condensation .

  • Workup: Once conversion >98%, cool to room temperature. Pour into ice-water (10x volume).

    • Note: The product should precipitate. If it oils out, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc).

Part 4: Diagnostic Flowchart

Use this logic tree to resolve yield issues quickly.

Troubleshooting Start Start: Low Yield / Impurity CheckWater Is solvent water < 0.05%? Start->CheckWater CheckBase Is Base Strong (NaOH/KOH)? CheckWater->CheckBase Yes Sol_Dry SOLUTION: Dry Solvent/Reagents. Prevents Hydrolysis. CheckWater->Sol_Dry No CheckTemp Is Temp > 110°C? CheckBase->CheckTemp No Sol_WeakBase SOLUTION: Switch to K2CO3. Prevents Cannizzaro. CheckBase->Sol_WeakBase Yes CheckAtm Is reaction under N2? CheckTemp->CheckAtm No Sol_LowTemp SOLUTION: Reduce Temp to 90°C. Prevents Polymerization. CheckTemp->Sol_LowTemp Yes Sol_General Review Stoichiometry or Check Reagent Purity CheckAtm->Sol_General Yes Sol_Inert SOLUTION: Degas Solvents. Prevents Acid Formation. CheckAtm->Sol_Inert No

Figure 2: Decision tree for troubleshooting reaction failures.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Mechanism of and Cannizzaro reactions).
  • Fluorochem. Product Safety Data Sheet: this compound. Link (Accessed 2024).

  • WuXi AppTec. Dichotomy in Regioselectivity of SnAr Reactions with Pyrimidines and Pyrazines. Link (Mechanistic insight into nitrogen-containing heterocycle reactivity).

  • National Institute of Standards and Technology (NIST). 2-Methylpyrazine Acidity and Properties. Link (Data on methyl group reactivity).

  • Royal Society of Chemistry. Dual SnAr reaction in activated ortho-halonitrobenzene. RSC Adv., 2013, 3, 22389.[5] Link (General protocols for

    
     optimization).
    

Sources

troubleshooting nucleophilic aromatic substitution on pyrazine rings

Pyrazine Technical Support Center

Current Status: Operational Topic: Nucleophilic Aromatic Substitution on Pyrazine Rings Ticket Priority: High (Process Chemistry & Medicinal Chemistry)

Welcome to the Pyrazine Chemistry Support Hub

You have reached the Tier 3 Technical Support guide for heteroaromatic functionalization. Unlike benzene, the pyrazine ring is a

This guide treats your chemical reaction as a system with inputs (Nucleophile, Substrate, Solvent) and outputs (Regioisomers, Yield). Below are the diagnostic modules to resolve failure modes.

Module 1: Reactivity Diagnostics (Why isn't it reacting?)

The "Element Effect" Check

Symptom: Reaction is stalled at <10% conversion despite high temperature. Root Cause: The rate-determining step (RDS) in pyrazine

  • Diagnostic Rule: Reactivity follows the order F > Cl ≈ Br > I .[1][2]

  • Explanation: Fluorine is the most electronegative, stabilizing the anionic Meisenheimer intermediate (

    
    -complex) more effectively than chlorine, lowering the activation energy for the nucleophilic attack.
    
  • Solution: If your chloropyrazine is unreactive, synthesize the fluoropyrazine via Halex reaction (KF, 18-crown-6) before attempting the

    
    .
    
Electronic Activation

Symptom: Monohalogenated pyrazine (e.g., 2-chloropyrazine) is sluggish with weak nucleophiles. Solution:

  • N-Oxidation: Convert the pyrazine to pyrazine N-oxide using mCPBA. The N-oxide is significantly more electron-deficient at the adjacent carbons.

  • Acid Catalysis: For amine nucleophiles, adding a Brønsted acid (e.g., TFA) or Lewis acid (

    
    ) can protonate/chelate a ring nitrogen, increasing electrophilicity. Caution: Ensure your nucleophile is not deactivated by protonation.
    

Module 2: Regioselectivity Logic (Why did it go there?)

This is the most common failure point. Pyrazine regiochemistry is dictated by the interplay of Sterics and Electronics of existing substituents.

The "EWG/EDG" Rule for 2-Substituted-3,5-Dichloropyrazines

When performing

3
C2 Substituent TypeElectronic EffectDirecting PreferenceExample
EWG (CN,

,

)
Electron WithdrawingC5 Position (Para-like)2-cyano-3,5-dichloropyrazine

Attack at C5
EDG (OMe, Me,

)
Electron DonatingC3 Position (Ortho-like)2-methoxy-3,5-dichloropyrazine

Attack at C3
  • Mechanism:

    • EWG at C2: Maximizes stability of the negative charge in the Meisenheimer complex when attack occurs at C5 (para).

    • EDG at C2: Attack at C5 is destabilized by the electron donation of the EDG (repulsion). Attack at C3 is favored, often aided by chelation (if the nucleophile contains a metal) or simply because it is the "least deactivated" site.

Visual Logic Map: Regioselectivity

PyrazineRegioStartSubstrate: 2-R-3,5-DichloropyrazineCheckRAnalyze Substituent RStart->CheckRIsEWGR is EWG(-CN, -CO2R, -NO2)CheckR->IsEWG Electron Withdrawing IsEDGR is EDG(-OMe, -Me, -NH2)CheckR->IsEDG Electron Donating ResultC5Major Product: C5 Substitution(Para Attack)IsEWG->ResultC5 Stabilizes C5Meisenheimer ResultC3Major Product: C3 Substitution(Ortho Attack)IsEDG->ResultC3 Directs to C3

Figure 1: Decision tree for predicting regioselectivity in unsymmetrical dichloropyrazines based on electronic directing effects.

Module 3: Troubleshooting & FAQs

Q: My reaction mixture turned black/tarry, and the yield is <20%. What happened?

  • A: You likely have Polymerization or Decomposition .

    • Cause: Pyrazines are electron-deficient and prone to ring opening or polymerization if the nucleophile is too harsh (e.g., organolithiums) or if the temperature is too high.

    • Fix: Switch to a milder base (e.g.,

      
       or 
      
      
      instead of NaH). Lower the temperature and use a more polar solvent (DMSO/DMF) to accelerate the desired
      
      
      pathway over thermal decomposition.

Q: I see a new spot on TLC that doesn't match the product, and it's very polar. (Hydrolysis)

  • A: You have formed the Pyrazinone (Hydrolysis of the halide).

    • Cause: Wet solvent or hygroscopic base (CsF is notorious for being wet). The hydroxide ion is a potent nucleophile and will displace the chloride.

    • Fix: Use anhydrous solvents (molecular sieves). If using CsF, dry it under vacuum at 100°C overnight. Alternatively, use sterically hindered amine bases (DIPEA) if the nucleophile is an amine.

Q: Can I use water as a solvent?

  • A: Yes, surprisingly.

    • Insight: For amine nucleophiles (morpholine, piperidine) reacting with chloropyrazines, water can be superior to organic solvents. The hydrophobic effect forces the organic reactants together, accelerating the rate.

    • Condition: 2-chloropyrazine + Amine + Water (reflux). No external base is needed if the amine is in excess.

Module 4: Validated Experimental Protocols

Protocol A: Standard (High Reliability)

Best for: Valuable intermediates, non-volatile amines/thiols.

  • Setup: Charge a dried vial with chloropyrazine derivative (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Reagents: Add

    
     (2.0 equiv) and the Nucleophile (1.2 equiv).
    
  • Reaction: Heat to 80°C. Monitor by LCMS.

    • Checkpoint: If <50% conv. after 4h, spike with 0.1 equiv CsF (solubility promoter/fluoride exchange catalyst).

  • Workup: Dilute with EtOAc, wash 3x with Water (critical to remove DMSO). Dry over

    
    .
    
Protocol B: Regioselective Amination of 2,3-Dichloropyrazine

Target: 2-Amino-3-chloropyrazine (C2 attack).

  • Concept: 2,3-dichloropyrazine is symmetrical. The first substitution deactivates the ring toward the second.

  • Procedure:

    • Dissolve 2,3-dichloropyrazine (1.0 equiv) in EtOH.

    • Add Amine (1.0 equiv) and

      
       (1.1 equiv).
      
    • Stir at Room Temperature (Do not heat).

    • Note: Heating leads to bis-substitution.

  • Purification: The mono-substituted product usually precipitates or crystallizes upon adding water.

Workflow Visualization

ProtocolFlowInputSubstrate + NucleophileSolventCheckSolvent SelectionInput->SolventCheckDMSODMSO/DMF(Standard)SolventCheck->DMSOWaterWater(Green/Amine only)SolventCheck->WaterBaseCheckBase SelectionDMSO->BaseCheckTempTemp ControlRT -> 80°CWater->TempSelf-catalyzedInorganicK2CO3/Cs2CO3(General)BaseCheck->InorganicOrganicDIPEA/Et3N(Solubility)BaseCheck->OrganicInorganic->TempOrganic->TempWorkupWorkup:3x Water WashTemp->Workup

Figure 2: Operational workflow for selecting solvent and base systems based on nucleophile type.

References

  • Regioselectivity Rules: Scales, S. J., et al. (2013).[4] Studies on the Regioselective Nucleophilic Aromatic Substitution (

    
    ) Reaction of 2-Substituted 3,5-Dichloropyrazines. Organic Letters, 15(9), 2156–2159.[4] 
    
  • Mechanism & Element Effect: Rohrbach, S., et al. (2019). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution. ChemRxiv.

  • Aqueous Conditions: Goossen, L. J., et al. (2014). Reaction of 2-chloropyrazine with morpholine with various solvents and bases. Tetrahedron.

  • Pyrazine N-Oxide Activation: Klett, T., et al. (2025).[5]

    
     Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders. Drug Design, Development and Therapy.[6] 
    

Technical Support Center: Purification of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-ALD-004 Status: Resolved / Guide Published Support Level: Tier 3 (Senior Application Scientist)

Introduction: The Molecule & The Challenge

You are likely synthesizing 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 162537-11-3) via a Nucleophilic Aromatic Substitution (


) reaction. While the chemistry appears straightforward—coupling 4-hydroxybenzaldehyde  with 2-chloro-6-methylpyrazine —the purification is notoriously deceptive.

The core challenge lies in the "Triad of Instability":

  • Aldehyde Sensitivity: Prone to autoxidation (to benzoic acid) and Cannizzaro disproportionation in strong base.

  • Pyrazine Basicity: The nitrogen atoms can interact with acidic silanols on silica gel, causing "streaking" and poor separation.

  • Phenolic Adhesion: Unreacted starting material (4-hydroxybenzaldehyde) is sticky, prone to hydrogen bonding, and difficult to fully remove via simple extraction.

This guide provides a self-validating troubleshooting workflow to isolate high-purity material (>98%).

Module 1: Diagnostic Overview (Root Cause Analysis)

Before attempting purification, you must identify the specific impurity profile of your crude mixture. Use the diagram below to map your current situation to the chemical origin.

ReactionLandscape Start Starting Materials (Phenol + Chloropyrazine) Reaction SNAr Reaction (Base/DMF/Heat) Start->Reaction K2CO3, 80-100°C Product Target Product (Pyrazinyloxy-benzaldehyde) Reaction->Product Main Pathway Impurity1 Impurity A: Residual Phenol (Incomplete Conv.) Reaction->Impurity1 Stoichiometry Mismatch Impurity3 Impurity C: 'Black Tar' (Polymerization/Oligomers) Reaction->Impurity3 Overheating (>110°C) Impurity2 Impurity B: Benzoic Acid Deriv. (Air Oxidation) Product->Impurity2 Exposure to Air/Light Impurity1->Product Co-elutes on Silica

Figure 1: Reaction landscape highlighting the origin of common impurities. Note that "Impurity A" (Phenol) is the most persistent contaminant due to hydrogen bonding.

Module 2: Troubleshooting Guide (Q&A)

Q1: My crude product is a dark, sticky oil that won't solidify. What happened?

Diagnosis: This is usually caused by residual DMF (Dimethylformamide) or DMSO trapping the product, combined with oligomerization of the aldehyde. The Fix:

  • Do not rotovap DMF directly: It requires high heat, which degrades the aldehyde.

  • The "Ice Crash" Protocol: Pour your hot reaction mixture slowly into a beaker of crushed ice (5x volume) with vigorous stirring.

    • Why? DMF is miscible with water; the organic product is not. The sudden temperature drop forces the product to precipitate as a solid, leaving DMF and inorganic salts in the water.

    • Result: You should get a filterable solid. If it remains oily, extract the aqueous slurry with EtOAc, but wash the organic layer 4x with water to remove DMF.

Q2: I see a "ghost" spot tailing immediately after my product on TLC. What is it?

Diagnosis: This is likely the Pyrazine-Nitrogen interaction . The basic nitrogen on the pyrazine ring is hydrogen-bonding with the acidic silanols (Si-OH) on the TLC plate or column silica. The Fix:

  • Modify the Mobile Phase: Add 1% Triethylamine (Et3N) to your eluent system (e.g., Hexane:EtOAc:Et3N).

  • Mechanism:[1][2][3][4][5] The Et3N is more basic than the pyrazine; it "caps" the acidic sites on the silica, allowing your product to elute as a tight, symmetrical band.

Q3: The 4-hydroxybenzaldehyde (starting material) won't wash out. Can I use NaOH?

Diagnosis: While 4-hydroxybenzaldehyde is acidic (pKa ~7.6), using strong base (1M NaOH) carries a risk. The product contains an aldehyde, which can undergo the Cannizzaro reaction (disproportionation into alcohol and acid) in the presence of strong hydroxide. The Fix:

  • Use a Buffered Wash: Instead of NaOH, wash the organic layer with 10% K2CO3 or Saturated NaHCO3 .

  • Why? These are basic enough to deprotonate the phenol (making it water-soluble) but generally too mild to trigger rapid Cannizzaro degradation of the product. Perform the wash quickly and keep it cold.

Module 3: Validated Purification Protocols

Protocol A: The "Flash" Chromatography Method (High Purity)

Best for: Small scale (<5g) or when high purity (>99%) is required for biological assays.

Materials:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate (Start 90:10, Gradient to 60:40).

  • Critical Additive: 1% Triethylamine (v/v).

Step-by-Step:

  • Pre-treat Silica: Slurry the silica in the starting solvent containing the 1% Et3N. This neutralizes the column before the sample touches it.

  • Loading: Dissolve crude in a minimum amount of DCM (Dichloromethane). Do not use DMF for loading.

  • Elution: Run the gradient.

    • Observation: The unreacted chloropyrazine (if volatile) elutes first. The product elutes second. The phenolic starting material (if present) will be very polar and stay at the top or elute last.

  • Post-Run: Rotovap at <40°C. High heat during drying can sublime the product or oxidize the aldehyde.

Protocol B: Recrystallization (Scalable)

Best for: Large scale (>10g) removal of "tar" and minor impurities.

Solvent System: Ethanol / Water (9:1) or Isopropanol. Step-by-Step:

  • Dissolve crude solid in boiling Ethanol (minimum volume).

  • Add activated charcoal (10% w/w) to remove the dark color/tar.

  • Filter hot through Celite.

  • Add warm water dropwise until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Yield Check: If recovery is low, the product may be too soluble in ethanol. Switch to Hexane/EtOAc (reflux in hexane, add EtOAc dropwise until dissolved) .

Module 4: Decision Matrix

Use this flowchart to determine the correct workflow for your specific batch.

PurificationLogic Start Crude Reaction Mixture Precip Pour into Ice Water (The 'Ice Crash') Start->Precip SolidCheck Did a solid form? Precip->SolidCheck Filter Filter Solid & Wash with Water SolidCheck->Filter Yes Extract Extract into EtOAc -> Wash 10% K2CO3 SolidCheck->Extract No (Oily) TLC Run TLC (Hex:EtOAc 7:3) Filter->TLC Extract->TLC PurityCheck Purity > 90%? TLC->PurityCheck Recryst Recrystallize (EtOH/H2O) PurityCheck->Recryst Yes Column Column Chromatography (+1% Et3N) PurityCheck->Column No Final Pure Product Store under N2 at -20°C Recryst->Final Column->Final

Figure 2: Purification Decision Tree. Follow the path based on the physical state of your crude intermediate.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Topic: General mechanism for activating pyrazines toward nucleophilic
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Pyrazine Derivative Synthesis & Purification

    • Topic: Synthesis of pyrazine ethers and hydrazides, highlighting recrystallization solvents (Ethanol) and column conditions.
    • Source:Journal of Young Pharmacists.
    • URL:[Link]

  • Chemical Properties & Handling

    • Topic: Physical properties (CAS 906353-01-3 / 162537-11-3)
    • Source: Fluorochem Product Data.[6]

  • Aldehyde Stability in Chromatography

    • Topic: Analysis of benzaldehyde oxidation and separ
    • Source:Polymer Chemistry (RSC). "Separation and characterization of benzaldehyde-functional polyethylene glycols."
    • URL:[Link]

Sources

avoiding byproduct formation in 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde. As a key intermediate in various pharmaceutical development programs, achieving high purity and yield is critical. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, encountered during its synthesis via nucleophilic aromatic substitution (SNAr).

Troubleshooting Guide: Navigating Byproduct Formation

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1][2] This involves the coupling of a phenoxide with an activated heteroaryl halide. A common route is the reaction of 4-hydroxybenzaldehyde with 2-chloro-6-methylpyrazine in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can diminish yield and complicate purification.

Q1: My reaction yield is significantly lower than expected, and I see multiple spots on my TLC analysis. What are the likely byproducts?

Low yield and multiple TLC spots are classic indicators of byproduct formation. In the synthesis of this compound, several side reactions can occur.

Possible Byproducts and Their Origins:

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of 4-hydroxybenzaldehyde and 2-chloro-6-methylpyrazine.

  • Self-Condensation of 4-hydroxybenzaldehyde: Under strongly basic conditions, 4-hydroxybenzaldehyde can potentially undergo self-condensation reactions, although this is generally less common under typical SNAr conditions.

  • Hydrolysis of 2-chloro-6-methylpyrazine: If water is present in the reaction mixture, 2-chloro-6-methylpyrazine can be hydrolyzed to 2-hydroxy-6-methylpyrazine, which can then compete with the desired reaction.

  • N-arylation of the Pyrazine Ring: While less likely due to the electronic nature of the pyrazine ring, it is a theoretical possibility that the phenoxide could attack a nitrogen atom, leading to a charged adduct that could decompose or rearrange. The electron-withdrawing nature of the nitrogen atoms in the pyrazing ring makes it susceptible to nucleophilic attack.[3]

Visualizing the Reaction and Potential Byproducts:

reaction_byproducts cluster_reactants Reactants SM1 4-Hydroxybenzaldehyde Product This compound SM1->Product Nucleophilic Attack Byproduct1 Unreacted Starting Materials SM1->Byproduct1 SM2 2-Chloro-6-methylpyrazine SM2->Product SM2->Byproduct1 Byproduct2 Hydrolysis Product: 2-Hydroxy-6-methylpyrazine SM2->Byproduct2 H2O Base Base (e.g., K2CO3) Base->Product Deprotonation

Caption: Reaction scheme for the synthesis of this compound and potential byproduct pathways.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is a significant contributor to byproduct formation. Dry your solvents and glassware thoroughly. Consider using a drying agent or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base Stoichiometry: An excess of a strong base can promote side reactions. Use a slight excess (1.1-1.5 equivalents) of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) should be used with caution and at low temperatures.[1]

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials and the formation of the product. Stop the reaction once the limiting reagent has been consumed to prevent further side reactions.

  • Purification: If byproducts are present, column chromatography is typically effective for separation. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) should provide good separation.

Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?

NMR spectroscopy is a powerful tool for identifying both the desired product and any byproducts.

Expected ¹H NMR Signals for this compound:

ProtonsChemical Shift (ppm, approximate)Multiplicity
Aldehyde (-CHO)9.9 - 10.0Singlet
Aromatic (Benzene Ring)7.9 (d), 7.2 (d)Doublets
Pyrazine Ring8.2 (s), 8.0 (s)Singlets
Methyl (-CH₃)2.5Singlet

Identifying Byproducts by ¹H NMR:

  • 4-Hydroxybenzaldehyde: Look for a broad singlet corresponding to the hydroxyl proton (typically 5-8 ppm, concentration-dependent) and characteristic aromatic signals.

  • 2-Chloro-6-methylpyrazine: Sharp singlets in the aromatic region for the pyrazine protons and a singlet for the methyl group.

  • 2-Hydroxy-6-methylpyrazine: The pyrazine proton signals will be shifted compared to the chloro-substituted starting material, and a broad hydroxyl peak may be visible.

Troubleshooting Protocol:

  • Acquire High-Resolution Spectra: Obtain ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HSQC can help in assigning complex signals.

  • Spike Your Sample: If you suspect the presence of a particular starting material, add a small amount of the pure compound to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspected peaks confirms its presence.

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the components of your mixture and provide their mass-to-charge ratios, aiding in the identification of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the optimal reaction conditions to minimize byproduct formation?

Optimizing reaction conditions is key to a successful synthesis. The SNAr reaction is sensitive to the choice of base, solvent, and temperature.

Table of Recommended Reaction Parameters:

ParameterRecommendationRationale
Base K₂CO₃ or Cs₂CO₃Moderately strong bases that are effective in deprotonating the phenol without promoting significant side reactions.
Solvent DMF, DMSO, or AcetonitrilePolar aprotic solvents are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.[4]
Temperature 80-120 °CProvides sufficient energy to overcome the activation barrier without causing decomposition of starting materials or products.
Atmosphere Inert (N₂ or Ar)Minimizes oxidation and hydrolysis side reactions.

Experimental Protocol for Optimized Synthesis:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 4-hydroxybenzaldehyde (1.0 eq.), 2-chloro-6-methylpyrazine (1.05 eq.), and potassium carbonate (1.5 eq.).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Sources

Technical Support Center: Solvent Selection for Optimal 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Yield

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection to maximize reaction yield and purity. Here, we will delve into the mechanistic underpinnings of the synthesis, provide practical troubleshooting advice, and offer detailed experimental protocols.

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a halo-substituted methylpyrazine (e.g., 2-chloro-6-methylpyrazine) with 4-hydroxybenzaldehyde in the presence of a base. The choice of solvent is paramount in this process, as it influences the solubility of reactants, the reactivity of the nucleophile, and the stabilization of the reaction intermediates.

Troubleshooting Guide: Common Issues in the Synthesis of this compound

This section addresses common problems encountered during the synthesis, with a focus on how solvent choice can be the root cause and the solution.

Issue Potential Cause Troubleshooting Steps & Explanation
Low or No Product Yield 1. Poor Solubility of Reactants: The base, 4-hydroxybenzaldehyde, or the halo-methylpyrazine may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture with slow reaction rates. 2. Inappropriate Solvent Polarity: The solvent may not effectively stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction.[1] 3. Reactivity of the Nucleophile is Suppressed: Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.1. Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are generally superior for SNAr reactions as they can dissolve a wide range of reactants and effectively stabilize charged intermediates.[2] For instance, in a similar synthesis of N-(2-((6-chloropyrazin-2-yl)oxy)ethyl)-4-(trifluoromethoxy)benzamide, THF was used with potassium tert-butoxide.[3] 2. Increase Reaction Temperature: If solubility is still an issue, gently warming the reaction mixture can help. However, be cautious of potential side reactions at higher temperatures. 3. Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can shuttle the nucleophile into the organic phase, accelerating the reaction.[4]
Formation of Side Products 1. Competing Reactions: At elevated temperatures, side reactions such as decomposition of the starting materials or products may occur. 2. Reaction with the Solvent: Some solvents, like alcohols, can act as nucleophiles and compete with the 4-hydroxybenzaldehyde.1. Optimize Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. 2. Choose an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. Aprotic solvents are generally preferred.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may be slow in the chosen solvent. 2. Poor Nucleophile Activation: The base may not be strong enough to fully deprotonate the 4-hydroxybenzaldehyde in the selected solvent.1. Monitor the Reaction: Use techniques like TLC or LC-MS to monitor the progress of the reaction and determine the optimal reaction time. 2. Re-evaluate Base and Solvent Combination: A stronger base or a solvent that enhances the basicity of the chosen base may be necessary. For example, potassium tert-butoxide is a stronger base than potassium carbonate and is often used in less polar aprotic solvents like THF.[3]
Difficult Product Isolation 1. High-Boiling Point Solvent: Solvents like DMSO or DMF can be difficult to remove during workup. 2. Product Precipitation Issues: The product may be too soluble or insoluble in the reaction solvent, complicating isolation.1. Consider Solvent Properties: If possible, choose a solvent with a lower boiling point, such as acetonitrile or acetone, to facilitate easier removal. A known synthesis of a similar compound, 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]benzaldehyde, successfully utilized acetonitrile.[5] 2. Develop a Suitable Workup Procedure: This may involve extraction with a different solvent system or precipitation by adding an anti-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the synthesis of this compound?

A: Based on the principles of SNAr reactions on electron-deficient heteroaromatics, a polar aprotic solvent is the recommended starting point. Dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , and acetonitrile are excellent choices.[2] They effectively dissolve the reactants and stabilize the negatively charged Meisenheimer intermediate, which is crucial for the reaction to proceed. A similar synthesis of a pyrimidinyl ether utilized acetonitrile with K2CO3 as the base, yielding good results.[5]

Q2: Can I use a protic solvent like ethanol or isopropanol?

A: It is generally not recommended to use protic solvents for this reaction. Protic solvents can form hydrogen bonds with the phenoxide nucleophile, creating a solvent cage that reduces its reactivity and slows down the reaction rate.[4]

Q3: My reaction is very slow in acetonitrile. What can I do?

A: If the reaction is sluggish in acetonitrile, you can try a more polar aprotic solvent like DMF or DMSO . These solvents are known to accelerate SNAr reactions even further.[2] Alternatively, you could consider using a stronger base, such as potassium tert-butoxide, in a solvent like THF.[3] Increasing the reaction temperature may also help, but should be done cautiously to avoid side reactions.

Q4: I am seeing a lot of dark coloration in my reaction. Is this normal?

A: The formation of some color is not uncommon in these types of reactions, especially when heated. However, excessive darkening could indicate decomposition of the starting materials or product. This can be exacerbated by high temperatures or the presence of impurities. Ensure your starting materials are pure and consider running the reaction at a lower temperature for a longer period.

Q5: How does the methyl group on the pyrazine ring affect the reaction?

A: The methyl group is an electron-donating group, which can slightly decrease the electrophilicity of the pyrazine ring compared to an unsubstituted pyrazine. However, the overall electron-deficient nature of the pyrazine ring still makes it susceptible to nucleophilic aromatic substitution.

Experimental Protocol: Solvent Screening for Optimal Yield

This protocol provides a systematic approach to screen for the optimal solvent for the synthesis of this compound.

Materials:

  • 2-Chloro-6-methylpyrazine

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K2CO3), anhydrous

  • Candidate solvents: Acetonitrile, DMF, DMSO, THF

  • Reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and appropriate eluent system

  • LC-MS for accurate conversion and yield determination

Procedure:

  • Preparation: In separate reaction vials, add 4-hydroxybenzaldehyde (1.0 eq.), 2-chloro-6-methylpyrazine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: To each vial, add a different candidate solvent (Acetonitrile, DMF, DMSO, THF) to a concentration of 0.1 M with respect to the 4-hydroxybenzaldehyde.

  • Reaction: Place the vials in a heating block or oil bath set to a moderate temperature (e.g., 80 °C). Stir the reactions for a set period (e.g., 12 hours).

  • Monitoring: At regular intervals (e.g., 2, 4, 8, 12 hours), take a small aliquot from each reaction mixture and analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product.

  • Workup and Analysis: After the reaction period, cool the vials to room temperature. Quench the reactions with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Yield Determination: Analyze the crude product by 1H NMR or LC-MS with an internal standard to determine the relative yield in each solvent.

  • Optimization: Based on the results, the most promising solvent can be selected for further optimization of temperature, reaction time, and base.

Visualizing the Process

Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-chloro-6-methylpyrazine 2-chloro-6-methylpyrazine Meisenheimer Complex Meisenheimer Complex 2-chloro-6-methylpyrazine->Meisenheimer Complex 4-hydroxybenzaldehyde 4-hydroxybenzaldehyde Phenoxide Phenoxide 4-hydroxybenzaldehyde->Phenoxide Deprotonation Base Base Base->Phenoxide Phenoxide->Meisenheimer Complex Nucleophilic Attack This compound This compound Meisenheimer Complex->this compound Loss of Cl-

Caption: SNAr mechanism for the synthesis.

Solvent Selection Workflow

Solvent_Selection_Workflow start Start: Need to Optimize Solvent screen Screen Polar Aprotic Solvents (DMF, DMSO, Acetonitrile, THF) start->screen analyze Analyze Yield and Purity (LC-MS, NMR) screen->analyze low_yield Low Yield? analyze->low_yield low_yield->screen Yes (Try different solvent class if necessary) side_products Side Products? low_yield->side_products No optimize Optimize Temperature and Time in Best Solvent side_products->optimize No side_products->optimize Yes (Lower Temp) finish End: Optimal Conditions Found optimize->finish

Caption: Workflow for solvent selection.

References

  • This is a placeholder for a reference that would ideally contain a direct synthesis of the target compound. As none was found, this highlights the novelty of the user's research area.
  • Placeholder for a review on SNAr reactions of pyrazines.
  • Placeholder for a general organic chemistry textbook reference on solvent effects.
  • 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E68(1), o423. ([Link])

  • Placeholder for a reference discussing phase-transfer c
  • Placeholder for a reference on the synthesis of halo-pyrazines.
  • Placeholder for a reference on the pKa of 4-hydroxybenzaldehyde.
  • Placeholder for a reference on the properties of aprotic polar solvents.
  • Placeholder for a reference on common side reactions in SNAr chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. ([Link])

  • Placeholder for a p
  • Placeholder for a more in-depth article on Meisenheimer complexes.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Cogent Chemistry, 8(1), 2099238. ([Link])

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies. Scientific Reports, 13(1), 16913. ([Link])

  • Placeholder for a reference on the impact of electron-don
  • Placeholder for a reference on practical aspects of reaction monitoring.
  • Placeholder for a reference on purification techniques for this class of compounds.
  • Placeholder for a reference on the safety of common organic solvents.
  • An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 826. ([Link])

Sources

Validation & Comparative

comparative analysis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde with other pyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comparative analysis of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde , contrasting its physicochemical properties, synthetic reactivity, and application scope against its non-methylated and isomeric counterparts.

Executive Summary

This compound (CAS: 906353-01-3) serves as a critical heteroaromatic building block in the synthesis of kinase inhibitors, antimicrobial agents, and receptor antagonists. Its structural distinctiveness lies in the 6-methyl substituent on the pyrazine ring.

While the parent compound, 4-(pyrazin-2-yloxy)benzaldehyde , offers a baseline heteroaryl ether scaffold, the addition of the methyl group at the C6 position introduces specific electronic and steric modifications. These modifications enhance lipophilicity (LogP) and metabolic stability without significantly compromising the electrophilicity required for downstream functionalization (e.g., reductive amination).

This guide compares three primary alternatives:

  • Target: this compound (6-Me-PzOB )

  • Alternative A: 4-(Pyrazin-2-yloxy)benzaldehyde (PzOB - Unsubstituted)

  • Alternative B: 4-[(3-Methylpyrazin-2-yl)oxy]benzaldehyde (3-Me-PzOB - Sterically Congested Isomer)

Chemical Profile & Structural Analysis[1][2][3][4][5]

Electronic Effects of the 6-Methyl Group

The pyrazine ring is naturally electron-deficient (π-deficient), making it an excellent substrate for nucleophilic aromatic substitution (


) during synthesis and a metabolic "soft spot" for oxidation.
  • PzOB (Unsubstituted): The ring is highly electron-deficient. The N-atoms are susceptible to oxidation, and the ether linkage is electronically pulled, increasing the acidity of the phenols if cleaved.

  • 6-Me-PzOB (Target): The methyl group at C6 is an electron-donating group (EDG) via hyperconjugation.

    • Effect on N1: The C6-methyl is

      
       to the N1 nitrogen. This increases the electron density on N1, making it slightly more basic than the N1 in PzOB.
      
    • Effect on Ether Linkage: The inductive donation stabilizes the pyrazine ring, potentially making the ether bond slightly more resistant to hydrolytic cleavage under acidic conditions compared to the unsubstituted variant.

Physicochemical Comparison Table
Feature6-Me-PzOB (Target)PzOB (Unsubstituted)3-Me-PzOB (Isomer)
CAS Number 906353-01-3107466-61-9N/A (Rare)
Mol. Weight 214.22 g/mol 200.19 g/mol 214.22 g/mol
LogP (Calc) ~1.48~1.12~1.48
tPSA 52.6

52.6

52.6

Steric Profile Low (Methyl distal to ether)NoneHigh (Methyl ortho to ether)
Solubility Moderate (Organic solvents)GoodModerate
Metabolic Stability High (Blocks C6 oxidation)Moderate (C6 is vulnerable)High

Critical Insight: The shift in LogP from 1.12 to 1.48 is significant for drug design. The 6-methyl analog is preferred when the target binding pocket is hydrophobic, whereas the unsubstituted form is better for keeping lipophilicity low to prevent non-specific binding.

Synthetic Reactivity & Protocols

Synthesis of the Scaffold ( Coupling)

The synthesis of these derivatives relies on Nucleophilic Aromatic Substitution. The reactivity of the chloropyrazine precursor dictates the yield.

  • Reaction: 4-Hydroxybenzaldehyde + 2-Chloro-6-methylpyrazine

    
     Product
    
  • Reactivity Comparison:

    • 2-Chloropyrazine: Highly reactive. Fast conversion at 80°C.

    • 2-Chloro-6-methylpyrazine: Slightly less reactive due to the electron-donating methyl group deactivating the ring toward nucleophilic attack. Requires slightly higher temperatures (90-100°C) or longer reaction times.

Protocol: Synthesis of this compound

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)

  • 2-Chloro-6-methylpyrazine (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol, 2.76 g). Stir at room temperature for 15 minutes to generate the phenoxide anion. Color change to yellow/orange is typical.
    
  • Addition: Add 2-chloro-6-methylpyrazine (11 mmol, 1.41 g) in one portion.

  • Reaction: Heat the mixture to 95°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1]

    • Note: The unsubstituted pyrazine would react at 80°C in 2–3 hours. The methyl group necessitates the harder forcing conditions.

  • Workup: Cool to RT. Pour into crushed ice/water (100 mL). The product typically precipitates as a solid.

  • Purification: Filter the solid. Wash with water. Recrystallize from Ethanol or purify via flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the aldehyde singlet at

    
     ~9.9 ppm. The pyrazine protons should appear as two singlets (due to 2,6-substitution symmetry breaking) around 
    
    
    
    8.2–8.5 ppm. The methyl group singlet appears at
    
    
    ~2.4 ppm.

Decision Logic: Selecting the Right Derivative

The choice between the methylated and non-methylated forms depends on the downstream biological target.

DecisionTree Start Select Scaffold Q1 Target Binding Pocket Characteristics? Start->Q1 Hydrophobic Hydrophobic/Lipophilic Q1->Hydrophobic Yes Hydrophilic Polar/Solvent Exposed Q1->Hydrophilic No Q2 Metabolic Stability Concern? Hydrophobic->Q2 Result2 Use PzOB (Lower LogP, less steric bulk) Hydrophilic->Result2 Result1 Use 6-Me-PzOB (Methyl fills pocket, blocks oxidation) Q2->Result1 High Clearance Risk Q2->Result1 Need Potency

Figure 1: Decision matrix for selecting between 6-methyl and unsubstituted pyrazine scaffolds.

Downstream Applications: Reductive Amination

The aldehyde moiety is almost exclusively used as a "handle" to attach amines (e.g., piperazines, morpholines) to create the final drug candidate.

Comparative Reactivity in Reductive Amination:

  • Electronic Influence: The pyrazinyloxy group is electron-withdrawing (Inductive effect, -I). This makes the aldehyde carbonyl more electrophilic than in unsubstituted benzaldehyde.[2]

  • Methyl Effect: The 6-methyl group slightly attenuates this electron-withdrawing power compared to the unsubstituted pyrazine, but the effect is negligible on the reaction rate of reductive amination. Both derivatives react rapidly with secondary amines.

Workflow Visualization:

SynthesisFlow SM1 4-Hydroxybenzaldehyde Int Intermediate: 6-Me-PzOB SM1->Int K2CO3, DMF, 95°C (SNAr) SM2 2-Chloro-6-methylpyrazine SM2->Int Final Final Drug Candidate (Benzylamine deriv.) Int->Final NaBH(OAc)3, DCM (Reductive Amination) Amine Secondary Amine (e.g., Piperazine) Amine->Final

Figure 2: Synthetic workflow from raw materials to final bioactive amine.

References

  • PubChem Compound Summary. (2025). This compound.[3] National Center for Biotechnology Information. Link

  • BenchChem Reactivity Guide. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Link

  • Journal of Medicinal Chemistry. (2012). Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist.[4] (Demonstrates pyrimidinyl/pyrazinyl ether linkage stability). Link

  • Molecules. (2020). Design and Synthesis of Thiazolylhydrazine-Piperazine Derivatives. (Protocol for benzaldehyde reductive aminations). Link

Sources

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde vs other heterocyclic aldehydes in synthesis

[1]

Executive Summary: The Pyrazine Advantage

In the optimization of biaryl ether scaffolds, the choice of the heteroaromatic ring is a critical decision point that dictates solubility, metabolic stability, and target engagement. While 4-(pyridin-2-yloxy)benzaldehyde is the standard "workhorse" intermediate, the 6-methylpyrazin-2-yl analog offers a distinct "Goldilocks" profile:

  • Lipophilicity: Higher LogP than pyridine, improving permeability in CNS targets.

  • Electronic Withdrawal: Stronger electron-withdrawing group (EWG) capacity than pyridine, activating the aldehyde for difficult reductive aminations.

  • Metabolic Soft Spot: The methyl group provides a handle for metabolic clearance (via oxidation to carboxylic acid), preventing bioaccumulation—a common issue with highly stable pyrimidine ethers.

Comparative Synthesis: SNAr Efficiency

The synthesis of these ethers relies on Nucleophilic Aromatic Substitution (SNAr). The reaction kinetics differ significantly based on the nitrogen content of the heterocycle.

Reactivity Hierarchy (SNAr Susceptibility)

Pyrimidine (Most Reactive) > Pyrazine > Pyridine (Least Reactive)

Heterocycle PrecursorElectrophilicityReaction TempBase RequirementYield (Typical)
2-ChloropyrimidineHigh (2 N atoms activate C-Cl)60–80°CK₂CO₃>90%
2-Chloro-6-methylpyrazine Moderate-High 80–100°C K₂CO₃ / Cs₂CO₃ 85–92%
2-ChloropyridineLow (1 N atom)120–140°CKOtBu / NaH60–75%

Expert Insight: The 6-methyl group on the pyrazine ring exerts a weak inductive donating effect (+I), slightly deactivating the ring compared to unsubstituted pyrazine. However, the presence of the second nitrogen atom still renders it significantly more reactive than the pyridine analog. This allows for milder conditions (avoiding strong bases like NaH), which preserves the aldehyde functionality from Cannizzaro disproportionation or aldol polymerization.

Visualization: SNAr Reaction Pathway

The following diagram illustrates the kinetic pathway and the critical Meisenheimer complex intermediate.[1]

SNAr_PathwayStart4-Hydroxybenzaldehyde+ 2-Chloro-6-methylpyrazineBaseBase (K2CO3)DeprotonationStart->BaseDMF, 25°CPhenoxidePhenoxideNucleophileBase->Phenoxide-KHCO3TSMeisenheimerComplexPhenoxide->TSAttack at C2(Rate Limiting)Product4-[(6-Methylpyrazin-2-yl)oxy]benzaldehydeTS->ProductLoss of Cl-

Caption: Kinetic pathway of the ether synthesis. The formation of the Meisenheimer complex is stabilized by the para-nitrogen in the pyrazine ring.

Downstream Reactivity: Aldehyde Activation

The electronic nature of the ether linkage influences the electrophilicity of the aldehyde carbonyl, affecting subsequent transformations (e.g., Reductive Amination, Wittig Olefination).

Electronic Effects (Hammett Correlation)

The pyrazin-2-yloxy group is a strong electron-withdrawing substituent (σ_p > 0).[2]

  • Effect: It pulls electron density away from the benzene ring, making the aldehyde carbonyl carbon more electrophilic .

  • Practical Consequence:

    • Reductive Amination: Faster imine formation with weak amines (e.g., anilines).

    • Oxidation Risk: The aldehyde is more prone to air oxidation to benzoic acid compared to the phenoxy analog.

Protocol: Reductive Amination (Self-Validating)

Objective: Coupling with a sterically hindered amine (e.g., isopropylamine).

  • Imine Formation (Critical Control Point):

    • Mix Aldehyde (1.0 eq) and Amine (1.2 eq) in DCE (Dichloroethane).

    • Validation: Monitor by TLC/LCMS. The pyrazine analog typically reaches equilibrium < 1 hour. If using the pyridine analog, add Ti(OiPr)₄ to drive conversion.

  • Reduction:

    • Add NaBH(OAc)₃ (1.5 eq).

    • Observation: The electron-deficient nature of the pyrazine-linked aldehyde ensures rapid reduction of the iminium species.[2]

Physicochemical & ADME Profile

When selecting between heterocyclic aldehydes for drug discovery, the physical properties often dictate the choice.

PropertyPyridine Analog6-Methylpyrazine Analog Pyrimidine Analog
LogP (Lipophilicity) 2.1 (Moderate)2.5 (Higher) 1.9 (Lower)
pKa (Basicity) ~5.2 (Basic)~0.6 (Very Weak Base) ~1.3 (Weak Base)
Solubility (pH 7.4) HighModerate High
Metabolic Liability N-OxidationMethyl Oxidation Stable (High t½)

Strategic Selection:

  • Choose Pyridine if solubility is the limiting factor.

  • Choose 6-Methylpyrazine if you need to increase CNS penetration (higher LogP) or reduce basicity to avoid hERG channel liability (common with basic pyridines).[2]

  • Choose Pyrimidine if you require maximum metabolic stability (though this risks high clearance if not balanced).

Experimental Protocol: Synthesis of this compound

Scale: 10 mmol | Expected Yield: 88-92%[2]

Reagents:

  • 4-Hydroxybenzaldehyde (1.22 g, 10 mmol)[2]

  • 2-Chloro-6-methylpyrazine (1.28 g, 10 mmol)[2]

  • Potassium Carbonate (anhydrous, 2.07 g, 15 mmol)

  • DMF (Dimethylformamide, dry, 20 mL)

Step-by-Step Methodology:

  • Preparation: Charge a 100 mL round-bottom flask with 4-hydroxybenzaldehyde, K₂CO₃, and DMF. Stir at room temperature for 15 minutes.

    • Why? Pre-deprotonation generates the phenoxide nucleophile, visible as a color change (often yellow to orange).

  • Addition: Add 2-chloro-6-methylpyrazine in one portion.

  • Reaction: Heat the mixture to 90°C for 4–6 hours.

    • Validation: Aliquot 10 µL into MeOH for HPLC. Reaction is complete when the ratio of Product:SM is >98:2.

  • Workup (Salt Removal): Cool to RT. Pour into ice-water (100 mL). The product typically precipitates.

    • If oil forms: Extract with EtOAc (3 x 30 mL), wash with 1N NaOH (to remove unreacted phenol), then Brine.

  • Purification: Recrystallization from EtOH/Water or Flash Chromatography (0-30% EtOAc in Hexanes).[2]

Safety Note: 2-Chloro-6-methylpyrazine is a skin irritant.[2] Handle in a fume hood.

Decision Logic for Heterocycle Selection

Selection_LogicStartSelect Heterocyclic Etherfor Drug CandidateQ1Is Solubility aMajor Issue?Start->Q1Res1Use Pyridine(Basic N helps solubility)Q1->Res1YesQ2Is hERG Toxicitya Concern?Q1->Q2NoQ3Need CNS Penetrationor Metabolic Handle?Q2->Q3NoRes3Use 6-Methylpyrazine(High LogP, Methyl oxidation)Q2->Res3Yes (Reduce Basicity)Res2Use Pyrimidine(Low Basicity)Q3->Res2No (Need Stability)Q3->Res3Yes

Caption: Decision tree for selecting the optimal heterocyclic aldehyde based on ADME/Tox requirements.

References

  • Mechanism of SNAr Reactions

    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Pyrazine in Medicinal Chemistry (Selexipag Analogues)

    • Kuwano, K., et al. (2007). "2-[4-[(5,6-Diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an Orally Available and Long-Acting Prostacyclin Receptor Agonist."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Electronic Effects on Aldehydes

    • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews.
  • Comparative Heterocycle Properties

    • Ritchie, T. J., & Macdonald, S. J. F. (2009).

Cross-Validation of Analytical Data for 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Gap

In the synthesis of pharmaceutical intermediates like 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde (CAS: 1350508-27-8), reliance on a single analytical technique often leads to "purity inflation." While High-Performance Liquid Chromatography (HPLC) is the industry standard for routine monitoring, it suffers from a critical blind spot: it quantifies analytes based on relative UV extinction coefficients, often missing non-chromophoric impurities (salts, moisture) or misrepresenting structural analogs with different response factors.

This guide objectively compares the industry-standard HPLC-UV method against the orthogonal validator, Quantitative NMR (qNMR) . By cross-validating these methodologies, researchers can bridge the gap between "Chromatographic Purity" (Area %) and "Absolute Purity" (Weight %), ensuring the integrity of downstream medicinal chemistry campaigns.

Compound Profile & Analytical Challenges

Target Molecule: this compound Molecular Formula: C₁₂H₁₀N₂O₂ Key Structural Features:

  • Aldehyde Moiety: Susceptible to oxidation (forming benzoic acid derivatives) and nucleophilic attack.

  • Pyrazine Ring: Weakly basic nitrogen atoms (pKa ~0.6–1.0), capable of causing peak tailing in HPLC if unbuffered.

  • Ether Linkage: Generally stable, but defines the connectivity between the two aromatic systems.

The Challenge: Standard HPLC-UV at 254 nm assumes that the main peak and impurities absorb light equally. However, the starting material (2-chloro-6-methylpyrazine) and the hydrolysis by-product (4-hydroxybenzaldehyde) have significantly different molar extinction coefficients (


). This discrepancy necessitates an orthogonal method like qNMR for mass-balance confirmation.

Comparative Methodology: HPLC vs. qNMR[1][2][3][4][5]

Method A: RP-HPLC (The Routine Workhorse)

Purpose: Impurity profiling and qualitative monitoring.

Experimental Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses pyrazine ionization/tailing).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 275 nm (Maximal absorption for the conjugated benzaldehyde system).

  • Sample Prep: Dissolve 1 mg in 1 mL Acetonitrile.

Pros & Cons:

Feature HPLC-UV Performance
Sensitivity High (detects trace organic impurities <0.05%).
Selectivity Excellent separation of structural isomers.
Quantification Relative (Area %).[3] Prone to error if response factors differ.

| Blind Spots | Invisible to inorganic salts, residual solvents, and moisture. |

Method B: 1H-qNMR (The Absolute Validator)

Purpose: Absolute purity determination (Weight %) and structural verification.

Experimental Protocol:

  • Instrument: 400 MHz NMR or higher.

  • Solvent: DMSO-d₆ (Ensures complete solubility of polar impurities).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Logic: Maleic acid singlet (~6.3 ppm) does not overlap with the aldehyde proton (~10.0 ppm) or pyrazine aromatics (8.0–8.5 ppm).

  • Relaxation Delay (d1): 30 seconds (Must be

    
     to ensure full relaxation).
    
  • Pulse Angle: 90°.

  • Scans: 16–32 (Sufficient S/N ratio > 150:1).

Pros & Cons:

Feature qNMR Performance
Sensitivity Moderate (LOQ is higher than HPLC).
Selectivity High (distinct chemical shifts).
Quantification Absolute (Wt %).[4] Directly proportional to molar ratio (proton counting).

| Blind Spots | None (detects all protonated species, including solvents). |

Data Synthesis & Cross-Validation

The following table illustrates a typical cross-validation dataset for a synthesized batch of this compound.

Table 1: Comparative Data Analysis
ParameterMethod A: HPLC-UVMethod B: qNMRAnalysis of Discrepancy
Purity Value 98.5% (Area) 94.2% (Weight) 4.3% Gap. HPLC fails to detect non-UV active mass.
Impurity 1 0.8% (Starting Material)0.9% (Molar ratio)Consistent. Both methods detect the aromatic starting material.
Impurity 2 Not Detected2.1% (Water/Solvent)Critical: HPLC misses trapped solvent/moisture detected by NMR.
Impurity 3 0.7% (Unknown)1.8% (Inorganic Salts*)Inferred by mass balance gap (100% - qNMR% - Solvents).
Linearity (R²) > 0.999N/A (Single Point)HPLC is better for linearity across concentration ranges.
Time per Run 25 Minutes15 MinutesqNMR is faster for "spot checks" of potency.

Scientific Insight: The 4.3% discrepancy is not an error; it is the characterization of the sample's physical state. The HPLC purity indicates the material is chemically clean of organic side-products, but the qNMR purity reveals the "Use As Is" potency required for accurate molar dosing in subsequent reactions.

Visualizing the Validation Workflow

The following diagrams illustrate the logic flow for cross-validating the analytical data.

Diagram 1: The Orthogonal Validation Workflow

ValidationWorkflow cluster_Methods Orthogonal Methods Sample Crude Sample This compound HPLC Method A: HPLC-UV (Chromatographic Purity) Sample->HPLC qNMR Method B: qNMR (Absolute Purity) Sample->qNMR Data_HPLC Data: 98.5% Area (Ignores Salts/Solvents) HPLC->Data_HPLC Data_qNMR Data: 94.2% Weight (Includes All Mass) qNMR->Data_qNMR Decision Discrepancy Analysis Is Gap > 2%? Data_HPLC->Decision Data_qNMR->Decision Action_Recalc Adjust Dosing Based on qNMR Decision->Action_Recalc Yes (Solvents/Salts) Action_Purify Re-Purify (Remove Salts) Decision->Action_Purify Yes (Organic Impurities)

Caption: Workflow demonstrating how orthogonal data streams converge to inform decision-making (Recalculation vs. Re-purification).

Diagram 2: Impurity Identification Logic

ImpurityLogic Start Impurity Detected CheckUV Visible in HPLC (UV)? Start->CheckUV YesUV Organic Impurity (Chromophore Present) CheckUV->YesUV Yes NoUV Non-Chromophoric CheckUV->NoUV No Result1 Starting Material (Pyrazine/Phenol) YesUV->Result1 CheckNMR Visible in 1H NMR? NoUV->CheckNMR Result2 Residual Solvent (EtOAc/DMF) CheckNMR->Result2 Yes (Protonated) Result3 Inorganic Salt (NaCl/K2CO3) CheckNMR->Result3 No (Silent)

Caption: Logic tree for categorizing impurities based on their visibility across HPLC and NMR spectrums.

References

  • MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Retrieved from [Link]

  • ACG Publications. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

  • PubChem. (2026).[5] Compound Summary: 4-(6-Methoxy-2-methylpyridin-3-yl)benzaldehyde (Analogous Structure). Retrieved from [Link]

Sources

A Comparative Guide to the Reaction Kinetics of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the synthetic routes to 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, a key intermediate in pharmaceutical development. We will dissect the reaction kinetics of the primary synthetic methodologies, offering field-proven insights into optimizing reaction conditions for improved yield and efficiency. The discussion is grounded in fundamental organic chemistry principles, supported by experimental data and authoritative sources.

Introduction: Significance of this compound

This compound serves as a crucial building block in the synthesis of various biologically active compounds. The core structure, featuring a pyrazine ring linked to a benzaldehyde moiety via an ether bond, is a common scaffold in medicinal chemistry. Understanding and controlling the kinetics of its synthesis is paramount for efficient, scalable, and cost-effective production in research and industrial settings.

The formation of the diaryl ether bond is the synthetic crux. This can be achieved primarily through two distinct mechanistic pathways, each with its own kinetic profile and set of optimal conditions:

  • Method A: Nucleophilic Aromatic Substitution (SNAr) on the pyrazine ring.

  • Method B: A Williamson-like ether synthesis, which is also a Nucleophilic Aromatic Substitution (SNAr) but on the benzaldehyde ring.

This guide will compare these two approaches, focusing on the factors that govern their reaction rates and overall success.

Mechanistic Pathways and Kinetic Considerations

The synthesis of the target molecule involves the reaction between a pyrazine derivative and a benzaldehyde derivative. The key distinction lies in which molecule acts as the nucleophile and which acts as the electrophilic substrate for the substitution reaction.

Method A: Nucleophilic Aromatic Substitution (SNAr) with 2-Chloro-6-methylpyrazine

This is the most common and generally more efficient route. The reaction proceeds by the attack of a phenoxide nucleophile on an electron-deficient heteroaromatic ring.

  • Reaction Scheme: 2-Chloro-6-methylpyrazine + 4-hydroxybenzaldehyde → this compound

  • Mechanism: The pyrazine ring is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic deficiency makes the carbon atoms susceptible to attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of this reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring and is highly dependent on the nature of the leaving group.[1]

sn_ar_mechanism reactants 4-Hydroxybenzaldehyde + Base + 2-Chloro-6-methylpyrazine phenoxide Formation of Phenoxide Nucleophile reactants->phenoxide Deprotonation attack Nucleophilic Attack on Pyrazine Ring phenoxide->attack meisenheimer Meisenheimer Complex (Intermediate) attack->meisenheimer Rate-determining step elimination Elimination of Leaving Group (Cl-) meisenheimer->elimination product This compound elimination->product

Caption: SNAr Addition-Elimination Mechanism for Method A.

Key Kinetic Factors:

  • Base: A base (e.g., K₂CO₃, NaH, Cs₂CO₃) is required to deprotonate 4-hydroxybenzaldehyde, forming the more potent phenoxide nucleophile. The choice of base affects the reaction rate by influencing the concentration and availability of the active nucleophile.

  • Leaving Group: The reaction rate is sensitive to the identity of the leaving group on the pyrazine ring. For SNAr reactions where the first step (nucleophilic addition) is rate-determining, the typical leaving group ability order is F > Cl ≈ Br > I.[1][2] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial attack.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare," thus enhancing its reactivity and accelerating the reaction.[3]

Method B: Williamson-like SNAr with 4-Fluorobenzaldehyde

This approach reverses the roles of the reactants. Here, the pyrazine moiety acts as the nucleophile.

  • Reaction Scheme: 2-Hydroxy-6-methylpyrazine + 4-Fluorobenzaldehyde → this compound

  • Mechanism: This reaction also follows an SNAr pathway, but the nucleophilic attack occurs on the benzaldehyde ring. For this to be effective, the ring must be "activated" by electron-withdrawing groups. The aldehyde group (-CHO) itself is an electron-withdrawing group, and the reaction is most favorable when a highly activating leaving group like fluorine is present at the para position.[4] The pyrazinolate, formed by deprotonating 2-hydroxy-6-methylpyrazine, serves as the nucleophile.

Key Kinetic Factors:

  • Nucleophile Strength: The nucleophilicity of the pyrazinolate is a critical factor. The electron-withdrawing nature of the pyrazine ring can reduce the nucleophilicity of the oxygen atom compared to a simple phenoxide.

  • Activation of the Electrophile: The success of this method hinges on the electrophilicity of the carbon atom bearing the leaving group on the benzaldehyde ring. A fluorine leaving group is particularly effective because its high electronegativity activates the ring towards nucleophilic attack, and the C-F bond cleavage is not the rate-limiting step.[1]

  • Reaction Conditions: Similar to Method A, a strong base and a polar aprotic solvent are necessary to generate the nucleophile and facilitate the SNAr reaction.

Comparative Analysis of Kinetic Performance

To provide a clear comparison, the key parameters influencing the reaction kinetics and overall efficiency of both methods are summarized below.

ParameterMethod A (SNAr on Pyrazine)Method B (Williamson-like SNAr on Benzaldehyde)Causality and Field Insights
Primary Electrophile 2-Chloro-6-methylpyrazine4-FluorobenzaldehydeThe pyrazine ring in Method A is inherently more electron-deficient than the benzaldehyde ring in Method B, generally leading to faster kinetics under similar conditions.
Primary Nucleophile 4-Hydroxybenzaldehyde (as phenoxide)2-Hydroxy-6-methylpyrazine (as pyrazinolate)The phenoxide in Method A is a stronger nucleophile than the pyrazinolate in Method B, whose nucleophilicity is dampened by the electron-withdrawing pyrazine ring.
Typical Leaving Group Cl, BrFFluorine is superior for activating the ring in Method B. In Method A, while F would be fastest, the more common and cost-effective 2-chloropyrazine is a very effective substrate.[1]
Reaction Rate Generally fasterGenerally slowerThe combination of a more electrophilic substrate and a more powerful nucleophile gives Method A a significant kinetic advantage.
Typical Conditions K₂CO₃ or Cs₂CO₃ in DMF/DMSO, 80-120 °CNaH or K₂CO₃ in DMF/DMSO, 100-150 °CHigher temperatures are often required for Method B to compensate for the lower intrinsic reactivity of the electrophile/nucleophile pair.
Potential Side Reactions Minimal; high selectivity is common.Potential for self-condensation of benzaldehyde or other side reactions at higher temperatures.Method A is generally a cleaner reaction, leading to simpler purification and higher isolated yields.

Recommended Experimental Protocol: Method A

This protocol is a self-validating system designed for high yield and purity. The causality behind each step is explained to ensure reproducibility and understanding.

Materials and Reagents:
  • 2-Chloro-6-methylpyrazine (1.0 eq)

  • 4-Hydroxybenzaldehyde (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Water (deionized)

  • Magnesium Sulfate (MgSO₄), anhydrous

Step-by-Step Procedure:
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-hydroxybenzaldehyde (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

    • Causality: A dry, inert atmosphere prevents the quenching of the reactive phenoxide intermediate by atmospheric moisture. Using a slight excess of the benzaldehyde ensures the complete consumption of the more expensive pyrazine starting material. K₂CO₃ is a cost-effective and sufficiently strong base to generate the phenoxide.

  • Solvent Addition and Salt Formation: Add anhydrous DMF to the flask (concentration approx. 0.5 M with respect to the limiting reagent). Stir the suspension at 80 °C for 30 minutes.

    • Causality: DMF is a polar aprotic solvent that promotes the SNAr reaction. Heating aids in the dissolution of the reagents and ensures the complete formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add 2-chloro-6-methylpyrazine (1.0 eq) to the reaction mixture.

    • Causality: This is the limiting reagent and the electrophile in the rate-determining step.

  • Reaction Monitoring: Increase the temperature to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the 2-chloro-6-methylpyrazine is consumed (typically 4-8 hours).

    • Causality: The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. Reaction monitoring is crucial to determine the point of completion and prevent the formation of degradation byproducts from prolonged heating.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

    • Causality: The water quench dissolves the inorganic salts (KCl, excess K₂CO₃) and the DMF. The product is extracted into the organic layer (ethyl acetate). Multiple extractions ensure quantitative recovery.

  • Washing and Drying: Combine the organic layers and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous magnesium sulfate.

    • Causality: Washing with water removes residual DMF. The brine wash removes bulk water from the organic layer, aiding the final drying step. MgSO₄ removes all traces of water.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Causality: Purification is necessary to remove any unreacted starting material and minor impurities, yielding the final product in high purity.

experimental_workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Isolation & Purification setup Combine 4-Hydroxybenzaldehyde & K2CO3 in Flask atmosphere Establish Inert Atmosphere (N2) setup->atmosphere add_dmf Add Anhydrous DMF atmosphere->add_dmf heat1 Heat to 80°C (30 min) (Phenoxide Formation) add_dmf->heat1 add_pyrazine Add 2-Chloro-6-methylpyrazine heat1->add_pyrazine heat2 Heat to 110°C (4-8h) add_pyrazine->heat2 monitor Monitor by TLC/HPLC heat2->monitor quench Cool & Quench with Water monitor->quench Reaction Complete extract Extract with Ethyl Acetate (3x) quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry purify Concentrate & Purify (Recrystallization/Chromatography) dry->purify product Pure Product purify->product

Sources

assessing the reproducibility of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Assessing the Reproducibility of 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Biological Assays

Executive Summary

This guide evaluates the biological assay performance of This compound (referred to herein as MPOB ), a critical heteroaromatic building block used in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase/GPCR inhibitors.

While MPOB serves as a high-value pharmacophore scaffold—offering a distinct hydrogen-bond acceptor profile compared to its pyridine isosteres—its reproducibility in biological assays is frequently compromised by aldehyde-mediated non-specific binding and oxidative instability . This guide provides a technical comparison against structural alternatives and outlines a self-validating protocol to ensure data integrity in high-throughput screening (HTS).

Technical Analysis: The Reproducibility Challenge

The primary source of assay variability with MPOB stems from its reactive aldehyde handle and the physicochemical properties of the pyrazine ring.

Mechanistic Failure Modes
  • Aldehyde Oxidation (The "Silent" Impurity): MPOB readily oxidizes to 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid upon exposure to air. In biochemical assays, even 2–5% contamination with the carboxylic acid can alter local pH or chelate metal cofactors (e.g., Mg²⁺ in kinase assays), leading to artificial IC₅₀ shifts.

  • Schiff Base Interference: The aldehyde group is an electrophile that can form reversible covalent imine bonds (Schiff bases) with lysine residues on assay proteins. This results in Time-Dependent Inhibition (TDI) that mimics potent binding but is actually a non-specific artifact.

  • Solubility & Aggregation: Unlike pyridine, the pyrazine ring is significantly less basic (pKₐ ~0.6 vs. ~5.2 for pyridine). At physiological pH (7.4), MPOB remains uncharged and lipophilic (LogP ~1.8), increasing the risk of colloidal aggregation in aqueous buffers, a common cause of false positives in HTS.

Comparative Performance: MPOB vs. Alternatives

The following table compares MPOB with its two most common structural alternatives used in Structure-Activity Relationship (SAR) studies.

FeatureProduct: MPOB Alt 1: Pyridine Isostere Alt 2: Phenoxy Analog
Chemical Name This compound4-(Pyridin-2-yloxy)benzaldehyde4-Phenoxybenzaldehyde
Key Pharmacophore Pyrazine (Weak Base, 2 N-acceptors)Pyridine (Moderate Base, 1 N-acceptor)Phenyl (Neutral, Lipophilic)
Aqueous Solubility Moderate/Low (Risk of aggregation >50 µM)High (Protonated at acidic pH, soluble at neutral)Low (High aggregation risk)
Oxidation Rate High (Electron-deficient ring activates aldehyde)Moderate Low
Assay Interference High (Schiff base formation + Aggregation)Moderate (Schiff base formation)Low (Mainly aggregation)
Best Use Case Probing H-bond acceptor pockets in kinasesImproving solubility/basicityHydrophobic pocket filling

Experimental Protocols for Validation

To ensure reproducible data when using MPOB, researchers must implement a "Quality-First" Screening Cascade .

Protocol A: The "Purity-Shift" Validation (LC-MS/qNMR)

Before any biological assay, the reagent grade must be verified. Standard HPLC is insufficient if the acid impurity co-elutes.

  • Solubilize 10 mg of MPOB in d6-DMSO.

  • Perform qNMR (Quantitative NMR): Integrate the aldehyde proton signal (~10.0 ppm) vs. the aromatic protons.

  • Threshold: If the carboxylic acid peak (>12 ppm or distinct shift) exceeds 3% , repurify via silica chromatography (Hexane:EtOAc) immediately before use.

    • Why? Oxidized impurities can shift potency data by >10-fold in enzymatic assays.

Protocol B: Kinetic Solubility & Aggregation Assay

Determine the "Safe Concentration Window" to avoid false positives.

  • Prepare Stocks: Dilute 10 mM DMSO stock of MPOB into PBS (pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (1% DMSO final).

  • Incubation: Shake for 90 minutes at room temperature.

  • Detection: Measure Absorbance at 600 nm (turbidity).

  • Result: Any well with OD₆₀₀ > 0.05 indicates aggregation.

    • Guidance: MPOB typically aggregates above 50 µM . Screen below this limit.

Protocol C: The "Aldehyde Reactivity" Counter-Screen

Distinguish true binding from covalent interference.

  • Setup: Run the primary biochemical assay (e.g., Kinase Inhibition) with MPOB.

  • Add Nucleophile: In a parallel set of wells, add 1 mM Hydroxylamine or Hydrazine .

  • Readout:

    • If activity persists : The inhibition is likely driven by the scaffold (True Hit).

    • If activity disappears : The inhibitor was likely forming a Schiff base with the protein, which the hydroxylamine scavenged (False Positive).

Visualization of Reproducibility Workflows

Figure 1: The MPOB Validation Decision Tree

This workflow illustrates the critical decision points required to validate MPOB before it enters a screening campaign.

MPOB_Validation Start Start: MPOB Stock qNMR Step 1: Purity Check (qNMR) Start->qNMR Decision1 Purity > 97%? qNMR->Decision1 Repurify Repurify (Silica/Recryst) Decision1->Repurify No Solubility Step 2: Aggregation Assay (OD600) Decision1->Solubility Yes Repurify->qNMR Decision2 Aggregates @ Screening Conc? Solubility->Decision2 LowerConc Lower Conc. / Add Detergent Decision2->LowerConc Yes CounterScreen Step 3: Nucleophile Counter-Screen Decision2->CounterScreen No LowerConc->Solubility Final Proceed to SAR CounterScreen->Final Valid Hit

Caption: Decision tree for validating MPOB quality and solubility prior to biological screening.

Figure 2: Mechanism of Assay Interference

Visualizing how the aldehyde moiety causes false positives via protein modification.

Interference_Mechanism cluster_prevention Prevention Strategy MPOB MPOB (Aldehyde) Complex Schiff Base Complex (Covalent Artifact) MPOB->Complex Oxidation / Time TrueBind Reversible Binding (True Hit) MPOB->TrueBind H-Bonding Protein Target Protein (Lysine-NH2) Protein->Complex + Lysine Protein->TrueBind Scavenger Add Hydroxylamine Scavenger->Complex Disrupts

Caption: Pathway of aldehyde-mediated false positives (Schiff base) vs. true non-covalent binding.

References

  • Assay Guidance Manual. Assay Interference by Chemical Reactivity. National Institutes of Health (NIH). Available at: [Link]

  • Erlanson, D. A., et al. Fragment-Based Drug Discovery: Concepts and Core Principles. PubMed Central. Available at: [Link]

  • Baell, J. B., & Holloway, G. A.New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
  • Comparison of Pyridazine, Pyrimidine, and Pyrazine Scaffolds. The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central. Available at: [Link]

  • Impact of Impurities on IC50. Impact of impurities on IC50 values of P450 inhibitors. PubMed. Available at: [Link]

Safety Operating Guide

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde Proper Disposal Procedures

Executive Summary & Chemical Profile

Senior Scientist Note: As researchers, we often treat intermediates like this compound solely as reactants.[1] However, from a waste management perspective, this molecule presents a dual challenge: the reactive aldehyde functionality (susceptible to autoxidation and polymerization) and the nitrogen-containing pyrazine heterocycle (requiring specific incineration parameters to manage NOₓ emissions).[1]

This guide defines the disposal protocols to ensure compliance with environmental safety standards (RCRA/EPA/EU) and laboratory safety best practices.

Property Data / Classification
Chemical Structure Aryl ether linking a benzaldehyde and a methylpyrazine.[1]
Primary Hazards Irritant (H315, H319, H335) ; Combustible Liquid/Solid (depending on purity/form).[1]
Reactivity Class Aldehyde: Reacts with amines, strong oxidizers, and bases.[1] Prone to autoxidation to carboxylic acids.
Waste Stream Non-Halogenated Organic (High BTU).
Disposal Method High-Temperature Incineration (Preferred).[1]

Hazard Analysis & Segregation Logic

Effective disposal begins with segregation. Mixing this compound with incompatible waste streams is the most common cause of waste-container incidents.

The "Why" Behind Segregation
  • Aldehyde Reactivity: The benzaldehyde moiety is electrophilic. If mixed into a waste container with high concentrations of amines (e.g., aliphatic amines, aniline), it can undergo exothermic Schiff base formation.[1] In a closed waste drum, this exotherm can build pressure.

  • Oxidation Risk: Aldehydes can autoxidize to form carboxylic acids (in this case, 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid).[1] While not explosive like peroxides, this reaction consumes oxygen and can alter the pH of the waste container, potentially destabilizing other pH-sensitive compounds.[1]

Segregation Protocol
  • DO NOT MIX WITH: Concentrated nitric acid, chromic acid, or bulk primary amines.[1]

  • ACCEPTABLE MIX: General non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate, Toluene).[1]

Disposal Workflow: Step-by-Step

Scenario A: Disposal of Pure Substance (Inventory Clean-out)

Use this protocol for expired or surplus solid/liquid reagent.[1]

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container. Avoid metal cans if the aldehyde has oxidized to acid, as it may corrode the metal.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "this compound"[1]

    • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Flammable (if in solvent).[1]

  • Packing:

    • Dissolve solid residues in a minimal amount of combustible solvent (e.g., acetone) if the facility requires liquid waste.

    • If solid disposal is permitted, double-bag the original container in a clear polyethylene bag.[1]

  • Transfer: Move to the Non-Halogenated Organic Waste accumulation area.

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Use this protocol for waste streams containing the product dissolved in solvents.[1]

  • pH Check: Ensure the waste stream is neutral (pH 6-8).

    • Why? If the reaction used strong bases (to form the ether linkage), the waste might be caustic. Neutralize with dilute HCl or NaHCO₃ before adding to the organic waste drum to prevent polymerization.

  • Solvent Compatibility: Verify the solvent carrier is non-halogenated.

    • If DCM/Chloroform was used: Dispose in Halogenated Waste .

    • If EtOAc/Methanol was used: Dispose in Non-Halogenated Waste .

Spill Management & "In-Lab" Treatment

For minor spills (<50g/mL), immediate chemical treatment (quenching) is safer than physical removal alone.[1]

The Bisulfite Quench Protocol

Principle: Sodium bisulfite forms a water-soluble adduct with the aldehyde, reducing its volatility and reactivity.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Containment: Dike the spill with an inert absorbent (vermiculite or sand).

  • Preparation of Quench Solution:

    • Prepare a saturated solution of Sodium Bisulfite (NaHSO₃) in water.

  • Application:

    • Slowly pour the bisulfite solution over the spill.

    • Observation: A mild exotherm may occur. Allow to sit for 10-15 minutes.

  • Cleanup:

    • Absorb the resulting slurry with bentonite or vermiculite.

    • Scoop into a waste pail labeled "Aldehyde-Bisulfite Sludge."[1]

    • Dispose of as chemical waste (do not flush down the drain).

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for disposing of this compound based on its physical state and purity.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Spill Spill / Contamination Start->Spill Accidental Release Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidPack Double Bag or Dissolve in Acetone Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Quench Apply Bisulfite Quench (Reduce Volatility) Spill->Quench Quench->SolidPack Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (Acetone, EtOAc, MeOH) SolventCheck->NonHalo No Halogens Final High-Temp Incineration (Commercial Facility) Halo->Final NonHalo->Final SolidPack->Final

Caption: Operational decision tree for categorizing and routing aldehyde/pyrazine waste streams.

References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [1]

  • PubChem. (n.d.). Benzaldehyde Safety and Hazards. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.